molecular formula C9H8BrNO B1499871 5-Bromo-2-ethylbenzo[d]oxazole CAS No. 938458-80-1

5-Bromo-2-ethylbenzo[d]oxazole

Cat. No.: B1499871
CAS No.: 938458-80-1
M. Wt: 226.07 g/mol
InChI Key: FEFKLDDJMPFJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-ethylbenzo[d]oxazole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-ethyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFKLDDJMPFJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650750
Record name 5-Bromo-2-ethyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-80-1
Record name 5-Bromo-2-ethylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-ethylbenzo[d]oxazole is a halogenated heterocyclic compound built upon the benzoxazole scaffold. The benzoxazole core is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for molecules with diverse biological activities and unique photophysical properties.[1] For researchers in drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a foundational pillar for predicting its behavior in biological systems.[2] Properties such as solubility, lipophilicity, and ionization state (pKa) are pivotal indicators that govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and safety profile.[3][]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective application. We will delve into experimentally determined values, present robust protocols for their validation, and discuss the direct implications of these properties on experimental design and development strategy.

Core Physicochemical Profile

A molecule's identity and behavior are encapsulated by its fundamental properties. The data for this compound, combining both experimental and computationally predicted values, are summarized below. Computational predictions are essential for guiding early-stage discovery where extensive experimental data may not yet be available.[5]

PropertyValueSource
IUPAC Name 5-Bromo-2-ethyl-1,3-benzoxazole-
CAS Number 938458-80-1[6]
Molecular Formula C₉H₈BrNO[6]
Molecular Weight 226.07 g/mol [6]
Melting Point 64-66 °C[7]
Boiling Point 315.7 ± 25.0 °C (Predicted)Computationally Predicted
LogP (Lipophilicity) 3.58 ± 0.35 (Predicted)Computationally Predicted
pKa (Basic) 1.25 ± 0.10 (Predicted)Computationally Predicted
Aqueous Solubility Low (Predicted)Inferred from High LogP
Polar Surface Area 21.59 Ų (Predicted)Computationally Predicted

Detailed Analysis of Key Properties and Their Implications

Melting Point: A Criterion for Purity and Stability

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C.[8] The experimentally determined melting point of this compound is 64-66°C .[7]

  • Expertise & Causality: A sharp melting point range is a primary indicator of high sample purity. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broader melting point range.[9] The relatively low melting point of this compound suggests moderate intermolecular forces in its solid state. This property is critical for formulation, as it influences dissolution rates and the choice of excipients.

  • Trustworthiness & Validation: The melting point must be validated experimentally. A mixed melting point test, where the sample is mixed with a known pure standard, can confirm its identity. If the mixture's melting point is sharp and matches the standard, the sample's identity and purity are confirmed.[9]

Lipophilicity (LogP): Navigating Biological Membranes

Lipophilicity, quantified by the partition coefficient (LogP), describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[3] For this compound, the predicted LogP is 3.58 .

  • Expertise & Causality: This moderately high LogP value is expected due to the aromatic benzoxazole core, the ethyl group, and the bromine atom, all of which contribute to the molecule's non-polar character. A LogP in this range often correlates with good membrane permeability. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity.[10] Therefore, achieving a balance is a central goal in medicinal chemistry.[3]

Aqueous Solubility: Prerequisite for Absorption

Solubility is the ability of a compound to dissolve in a solvent, with aqueous solubility being paramount for systemic drug delivery.[3] A drug must be in solution to be absorbed from the gastrointestinal tract.

  • Expertise & Causality: Based on its high LogP value, this compound is predicted to have low aqueous solubility. This presents a significant challenge for oral drug development, as poor solubility can lead to low and variable bioavailability.[2] Strategies to enhance solubility, such as formulation with surfactants or the development of soluble salt forms (if applicable), would be necessary considerations for any therapeutic application. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[11]

Ionization State (pKa): The Key to Interaction and Distribution

The pKa is the pH at which a molecule exists in an equilibrium of its protonated and deprotonated forms.[12] This property dictates the charge of a molecule in different biological compartments, which in turn affects its solubility, permeability, and ability to bind to its target receptor.[] The predicted basic pKa for this compound is 1.25 , corresponding to the protonation of the oxazole nitrogen.

  • Expertise & Causality: A pKa of 1.25 indicates that this compound is a very weak base. At physiological pH (~7.4), it will exist almost entirely in its neutral, uncharged form. This is advantageous for crossing lipid membranes, as charged species are generally membrane-impermeable. However, the lack of a strongly ionizable center means that solubility cannot be easily modulated by pH changes within the physiological range, reinforcing the potential challenges identified by its high LogP.[12]

Experimental Protocols & Methodologies

To ensure scientific integrity, all physicochemical data must be validated through rigorous experimental protocols. The following sections describe self-validating methodologies for determining the key properties of this compound.

Protocol 1: Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

  • Methodology:

    • Sample Preparation: Finely grind a small amount of the crystalline this compound to ensure uniform heat distribution.[9]

    • Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end on a hard surface.[9]

    • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

    • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate determination.[8]

    • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.[8]

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[13]

    • Validation: Repeat the accurate determination at least twice to ensure reproducibility. Consistent values validate the measurement.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Grind Grind Sample Load Load Capillary (3mm) Grind->Load Place Place in Apparatus Load->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe & Record T1, T2 Heat->Observe Repeat Repeat 2x Observe->Repeat Report Report Range T1-T2 Repeat->Report

Diagram 1: Workflow for Melting Point Determination.
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This protocol is the benchmark for determining equilibrium solubility.[11]

  • Methodology:

    • Preparation: Add an excess amount of solid this compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.[11]

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[14]

    • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[2]

    • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol).

    • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.[2]

    • Calculation: Calculate the original solubility in the buffer based on the measured concentration and the dilution factor.

SolubilityWorkflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification Add Add Excess Solid to Buffer Shake Agitate (24-48h) at Constant T Add->Shake Filter Filter or Centrifuge Shake->Filter Collect Collect Supernatant Filter->Collect Dilute Dilute Supernatant Collect->Dilute Analyze Analyze via HPLC-UV Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate

Diagram 2: Workflow for Shake-Flask Solubility Determination.
Protocol 3: pKa Determination via UV-Vis Spectrophotometry

This method is effective for compounds with a chromophore near the ionization center, where protonation or deprotonation causes a shift in the UV-Vis absorbance spectrum.

  • Methodology:

    • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 1 to 12).

    • Sample Preparation: Create a concentrated stock solution of this compound in a co-solvent like DMSO.

    • Measurement: In a 96-well UV-transparent plate, add a small, fixed amount of the stock solution to each well containing the different pH buffers. The final co-solvent concentration should be low (≤2% v/v) to minimize its effect on the pKa.

    • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[]

    • Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the pH of the buffers.

    • pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.[8]

Expected Spectral Data

While experimentally derived spectra for this compound are not widely published, its structure allows for the prediction of key spectral features.

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the three protons on the benzene ring. The ethyl group would present as a quartet (CH₂) deshielded by the oxazole ring (approx. 3.0 ppm) and a triplet (CH₃) further upfield (approx. 1.4 ppm).

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. Aromatic carbons would appear in the 110-155 ppm range, with the carbon attached to the bromine being significantly influenced. The C=N carbon of the oxazole ring would be highly deshielded (approx. 165 ppm). The ethyl group carbons would appear in the aliphatic region.

  • Mass Spectrometry (EI-MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Conclusion

This compound is a compound with physicochemical properties that make it an interesting building block for drug discovery, albeit one with challenges. Its moderate lipophilicity suggests good potential for membrane permeability, but its predicted low aqueous solubility and very weak basicity are critical hurdles that must be addressed in any development program. The experimental protocols outlined in this guide provide a robust framework for validating these properties and generating the reliable data needed to make informed decisions. By synthesizing this technical knowledge with field-proven methodologies, researchers can effectively leverage the potential of this and similar molecules in their scientific pursuits.

References

A Technical Guide to 5-Bromo-2-ethylbenzo[d]oxazole: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 5-Bromo-2-ethylbenzo[d]oxazole, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not prominent in the literature, this document consolidates available data and presents a chemically sound framework for its synthesis, characterization, and potential applications. The guide details a robust synthetic protocol based on established benzoxazole formation methodologies, discusses the compound's physicochemical properties, and explores its utility as a versatile intermediate for further chemical elaboration. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking a practical and scientifically grounded resource on this specific chemical entity.

The Benzoxazole Scaffold: A Privileged Core in Modern Chemistry

The benzoxazole scaffold, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a cornerstone in the field of medicinal chemistry and materials science.[1][2] First described by Hantzsch in 1887, this heterocyclic system is relatively stable due to its aromaticity, yet possesses reactive sites that allow for extensive functionalization.[1][2] Benzoxazole derivatives are integral to the structure of numerous pharmaceutical drugs, including the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the transthyretin stabilizer tafamidis.[1] The broad spectrum of biological activities associated with this scaffold includes antifungal, antioxidant, antitumor, and antiparasitic properties, making it a "privileged structure" in drug discovery.[1][2][3]

Introduction to this compound

This compound is a specific derivative within this important class of compounds. The strategic placement of a bromine atom on the benzene ring and an ethyl group at the 2-position of the oxazole ring provides synthetic handles for creating more complex molecules. It is primarily utilized in research and development as an organic synthesis building block or intermediate for pharmaceuticals and agrochemicals.[4] The oxazole core can enhance electron transport properties, making it a useful component in the design of fluorescent dyes and optoelectronic materials.[4]

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

PropertyValueReference(s)
CAS Number 938458-80-1[4][5][6]
Molecular Formula C₉H₈BrNO[4][5]
Molecular Weight 226.07 g/mol [4][5]
Melting Point 64-66 °C[4][7]
Appearance Solid (form not specified)
Purity (Typical) ≥98%[5]
Storage Room temperature, dry conditions[4][7]

Synthesis and Mechanistic Insights

While numerous methods for benzoxazole synthesis have been developed, the most common and direct route for 2-alkyl substituted benzoxazoles involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[8][9] This classic reaction, often referred to as the Phillips-Ladenburg condensation, typically requires high temperatures and a dehydrating agent or catalyst, such as polyphosphoric acid (PPA), to facilitate the cyclization.

Detailed Laboratory Protocol: Synthesis via Phillips-Ladenburg Condensation

This protocol describes a reliable method for the synthesis of this compound from commercially available starting materials.

Starting Materials:

  • 2-Amino-4-bromophenol

  • Propionic acid (or Propionic anhydride for a more reactive alternative)

  • Polyphosphoric acid (PPA)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq) and propionic acid (1.5-2.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the flask (typically 10-15 times the weight of the aminophenol). PPA acts as both the solvent and the dehydrating catalyst, promoting the formation of the oxazole ring.

  • Heating and Cyclization: Heat the reaction mixture to 140-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the intramolecular cyclodehydration step. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminophenol is consumed (typically 4-8 hours).

  • Quenching: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture onto crushed ice or into a beaker of cold water with stirring. This step hydrolyzes the PPA and precipitates the crude product.

  • Neutralization and Isolation: The resulting aqueous slurry will be highly acidic. Neutralize it carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The crude this compound will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product with high purity (≥98%).

Reaction Mechanism

The synthesis proceeds through two key stages: initial acylation of the amino group of the aminophenol by propionic acid, followed by an acid-catalyzed intramolecular cyclodehydration to form the oxazole ring.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration A 2-Amino-4-bromophenol C N-(5-bromo-2-hydroxyphenyl)propanamide (Amide Intermediate) A->C + H₂O B Propionic Acid D Amide Intermediate E This compound (Final Product) D->E PPA, Heat - H₂O

Caption: Key steps in the synthesis of this compound.

Applications and Synthetic Utility

This compound is not typically an end-product but rather a versatile intermediate for constructing more complex molecules.[4] The bromine atom at the 5-position is particularly valuable as it serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, providing a gateway to a diverse range of novel compounds. The ethyl group at the 2-position provides steric bulk and modulates the electronic properties of the benzoxazole core.

This synthetic utility makes the compound a valuable building block in discovery programs targeting new therapeutics and functional materials.[4][10]

G cluster_0 Cross-Coupling Reactions (at C5-Br) A This compound B Suzuki Coupling (+ R-B(OH)₂) A->B C Sonogashira Coupling (+ R-C≡CH) A->C D Buchwald-Hartwig (+ R₂NH) A->D E Novel Functionalized Benzoxazoles B->E C->E D->E

Caption: Synthetic utility of this compound as an intermediate.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic chemistry. While its own discovery and history are not extensively documented, its chemical synthesis is straightforward, relying on well-established methodologies for benzoxazole formation. Its true value lies in its capacity as a versatile intermediate, where the bromo- and ethyl-substituents provide distinct opportunities for molecular elaboration. For researchers in drug discovery and materials science, this compound represents a readily accessible starting point for the development of novel, high-value chemical entities.

References

The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

To the researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this guide serves as a comprehensive technical resource for the biological activity screening of novel benzoxazole derivatives. The benzoxazole core, a bicyclic heterocyclic compound, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The unique structural and electronic characteristics of the benzoxazole ring system allow for diverse substitutions, enabling the fine-tuning of biological activity and the development of potent and selective therapeutic agents.[6] This guide provides a scientifically rigorous and practically oriented framework for elucidating the therapeutic potential of your novel benzoxazole derivatives, grounded in established methodologies and field-proven insights.

Chapter 1: The Strategic Imperative of a Multi-Faceted Screening Approach

A robust and comprehensive screening cascade is paramount to efficiently identify and characterize the biological activities of novel benzoxazole derivatives. A multi-faceted approach, encompassing a battery of in vitro and in vivo assays, provides a holistic understanding of a compound's therapeutic potential and potential liabilities. This initial phase of screening is not merely about identifying "hits," but about generating a rich dataset that informs subsequent lead optimization and preclinical development.

Our strategic screening workflow is designed to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory properties of your compounds. This tiered approach begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more complex in vivo models to evaluate efficacy and preliminary safety.

Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: SAR & Lead Optimization Primary_Assays Primary Activity Screening Anticancer (e.g., MTT Assay) Antimicrobial (e.g., Agar Diffusion) Anti-inflammatory (e.g., COX Inhibition) Cytotoxicity Cytotoxicity Assessment Against Normal Cell Lines Primary_Assays->Cytotoxicity Active Compounds Dose_Response Dose-Response & IC50/MIC Determination Cytotoxicity->Dose_Response Selective Compounds Efficacy_Models In Vivo Efficacy Models Anticancer (e.g., Xenograft) Anti-inflammatory (e.g., Carrageenan Paw Edema) Dose_Response->Efficacy_Models Potent Compounds Toxicity Preliminary Toxicity Assessment Observation of Adverse Effects Efficacy_Models->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Identify Key Moieties Efficacy_Models->SAR_Analysis Lead_Optimization Lead Optimization Synthesis of Analogs SAR_Analysis->Lead_Optimization Carrageenan_Pathway Carrageenan Carrageenan Cellular_Damage Cellular Damage Carrageenan->Cellular_Damage Mediator_Release Release of Inflammatory Mediators Cellular_Damage->Mediator_Release Phase1 Early Phase (1-2h) Histamine, Serotonin Mediator_Release->Phase1 Phase2 Late Phase (3-4h) Prostaglandins, Bradykinin Mediator_Release->Phase2 Inflammation { Edema |  Hyperalgesia |  Erythema} Phase1->Inflammation Phase2->Inflammation Benzoxazole_Derivative Benzoxazole Derivative Benzoxazole_Derivative->Phase2 Inhibition of Prostaglandin Synthesis

References

The Alchemist's Handle: 5-Bromo-2-ethylbenzo[d]oxazole as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Core and the Strategic Importance of the 5-Bromo Substituent

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry, materials science, and pharmaceuticals.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets.[2][3] Benzoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

Within this important class of molecules, 5-Bromo-2-ethylbenzo[d]oxazole emerges as a particularly strategic building block. Its utility stems from the convergence of two key structural features:

  • The Benzoxazole Core: Provides the foundational aromatic system with inherent biological relevance and favorable physicochemical properties.

  • The 5-Bromo Group: This bromine atom acts as a versatile synthetic "handle." It is strategically positioned on the benzene ring, making it an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the construction of complex target molecules.[6]

  • The 2-Ethyl Group: This small alkyl substituent can subtly modulate the molecule's lipophilicity and steric profile, potentially influencing solubility and interaction with biological targets without interfering with the primary reactive site at the C5-position.

This guide provides a comprehensive technical overview of the properties, reactivity, and synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in advanced organic synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible synthesis. The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

PropertyValueComments
CAS Number 938458-80-1Uniquely identifies this specific chemical substance.[7]
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
Appearance Expected to be a white to light yellow solid.Based on analogous compounds like 5-Bromo-3-methylbenzo[d]isoxazole.[8]
Melting Point Not explicitly published; likely in the 40-70 °C range.Estimation based on similar substituted bromo-heterocycles.[8]
Solubility Expected to be soluble in common organic solvents (DCM, THF, Dioxane, Toluene, DMF) and insoluble in water.General characteristic of aryl bromides of this type.[9]

Table 2: Expected NMR Spectroscopic Data (in CDCl₃)

NucleusExpected Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~7.70dH-4 proton, doublet due to coupling with H-6.
~7.45ddH-6 proton, doublet of doublets from coupling to H-4 and H-7.
~7.35dH-7 proton, doublet due to coupling with H-6.
~3.00qMethylene protons (-CH₂-) of the ethyl group.
~1.45tMethyl protons (-CH₃) of the ethyl group.
¹³C NMR ~165sC2 (oxazole carbon attached to ethyl group).
~151sC7a (oxazole carbon, part of benzene fusion).
~142sC3a (oxazole carbon, part of benzene fusion).
~128sC6 (aromatic CH).
~125sC4 (aromatic CH).
~117sC5 (carbon bearing the bromine).
~111sC7 (aromatic CH).
~25sMethylene carbon (-CH₂-).
~12sMethyl carbon (-CH₃).

Note: These are predicted values based on established NMR principles and data from structurally similar benzoxazoles.[10][11][12] Actual experimental values may vary slightly. Commercial suppliers confirm that analytical data including NMR and MS are available for this compound.[7]

Core Synthetic Transformations: A Gateway to Molecular Diversity

The C(sp²)-Br bond in this compound is the molecule's primary reactive center, serving as an electrophilic linchpin for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery and materials science for their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl structures.[13] It involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of the benzoxazole. Following this, transmetalation occurs where the organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[13] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium catalyst and promote the key oxidative addition and reductive elimination steps.[6]

Suzuki_Cycle pd0 Pd(0)L₂ arb_node Ar-Br ox_add Oxidative Addition pd_complex Ar-Pd(II)L₂-Br pd_complex->pd0 [Ar = 5-(2-ethylbenzo[d]oxazolyl)] boronic_node R'-B(OH)₂ + Base transmetal Transmetalation pd_r_complex Ar-Pd(II)L₂-R' pd_r_complex->pd_complex product Ar-R' pd_r_complex->product red_elim Reductive Elimination arb_node->pd_complex boronic_node->pd_r_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a direct method for the arylation of alkenes, enabling the synthesis of substituted styrenes, cinnamates, and other vinylated compounds.[14] This transformation couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base (often an amine like triethylamine).

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The resulting Pd(II) complex then coordinates to the alkene. A migratory insertion step follows, forming a new C-C bond and an alkylpalladium intermediate. The final step is a β-hydride elimination, which forms the double bond of the product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species, closing the catalytic loop.[14][15] The reaction typically exhibits high trans selectivity.[15]

Sonogashira Coupling: Accessing Aryl Alkynes

For the synthesis of molecules containing the arylethynyl motif, the Sonogashira coupling is the premier method.[16] It couples the aryl bromide with a terminal alkyne, uniquely employing a dual-catalyst system of palladium and a copper(I) salt (e.g., CuI).

Causality and Mechanistic Insight: The currently accepted mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. Meanwhile, in the copper cycle, the copper(I) salt reacts with the terminal alkyne and base to form a highly reactive copper(I) acetylide species. This species then undergoes transmetalation with the Ar-Pd(II)-Br complex. The resulting Ar-Pd(II)-alkynyl intermediate undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16][17] The copper co-catalyst is crucial for facilitating the transmetalation step at mild temperatures.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[18] This is particularly valuable in medicinal chemistry, where the aniline and related N-aryl motifs are ubiquitous.

Causality and Mechanistic Insight: The reaction involves the oxidative addition of Pd(0) to the C-Br bond. The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the coordinated amine to form a palladium amido complex. This key intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[18][19] The choice of base and ligand is critical; strong, non-nucleophilic bases like sodium tert-butoxide are common, and specialized, bulky phosphine ligands are often required to facilitate the crucial reductive elimination step from the amido complex.[20]

Field-Proven Experimental Protocols

The following protocols are detailed, step-by-step methodologies representative of how this compound can be effectively utilized in the key transformations described above. These are based on established procedures for structurally analogous bromo-heterocycles.[6][21][22][23]

Workflow start Starting Materials: - this compound - Coupling Partner (Boronic Acid, Alkene, etc.) - Catalyst, Ligand, Base setup Reaction Setup: - Add solids to oven-dried flask - Purge with inert gas (Ar/N₂) start->setup solvent Add Degassed Solvent(s) setup->solvent reaction Heat to Reaction Temp (e.g., 80-110 °C) Stir for 2-24 h solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with Organic Solvent - Wash with H₂O and Brine monitor->workup Complete purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography (Silica Gel) workup->purify product Isolate Pure Product & Characterize (NMR, MS) purify->product

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Representative Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Ethyl-5-phenylbenzo[d]oxazole

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)[21]

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed DME/Water solvent mixture via syringe.

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Representative Heck Coupling

Reaction: Synthesis of (E)-2-Ethyl-5-styrylbenzo[d]oxazole

  • Materials:

    • This compound (1.0 equiv)

    • Styrene (1.5 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

    • Tri-o-tolylphosphine (P(o-tol)₃) (0.04 equiv)

    • Triethylamine (Et₃N), anhydrous (2.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with inert gas.

    • Add anhydrous DMF, styrene, and triethylamine via syringe.

    • Seal the tube tightly and heat the mixture to 100 °C.

    • Stir for 12-24 hours, monitoring by TLC until the starting bromide is consumed.

  • Workup & Purification:

    • Cool the mixture to room temperature and dilute with water.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.

    • Purify by column chromatography to afford the target vinylated benzoxazole.[22]

Protocol 3: Representative Sonogashira Coupling

Reaction: Synthesis of 2-Ethyl-5-(phenylethynyl)benzo[d]oxazole

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

    • Copper(I) Iodide (CuI) (0.04 equiv)[6]

    • Triethylamine (Et₃N), anhydrous and degassed (3.0 equiv)

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Procedure:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI. Purge with inert gas.

    • Add anhydrous THF and degassed Et₃N.

    • Add this compound, followed by the dropwise addition of phenylacetylene.

    • Stir the reaction mixture at 60 °C. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Workup & Purification:

    • After completion, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate the desired 5-alkynylbenzoxazole.[6]

Conclusion and Future Outlook

This compound is a high-value, strategically designed building block for organic synthesis. The bromine atom at the C5-position serves as a robust and versatile handle for introducing a wide array of functional groups through reliable and well-understood palladium-catalyzed cross-coupling reactions. This guide has provided the foundational knowledge and practical, field-proven protocols necessary for researchers to leverage this reagent's full potential. Its utility in constructing complex molecular architectures makes it an indispensable tool in the quest for novel pharmaceuticals, advanced materials, and other functional organic molecules. Future work will likely see this building block utilized in the synthesis of novel kinase inhibitors, bromodomain ligands, and fluorescent probes, further cementing the importance of the benzoxazole scaffold in modern science.

References

A Technical Guide to Unveiling the Therapeutic Potential of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Roadmap for Target Identification and Validation

Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide focuses on a specific, novel derivative, 5-Bromo-2-ethylbenzo[d]oxazole, for which the therapeutic targets remain uncharacterized. We present a comprehensive, multi-pronged strategy for drug development professionals and researchers to systematically identify, validate, and prioritize its potential therapeutic targets. This document moves beyond theoretical postulation, providing a logical, field-proven workflow that integrates computational prediction with rigorous biochemical and cell-based validation, embodying a self-validating system for preclinical discovery.

Section 1: The Strategic Framework: From Bits to Biology

The initial phase of drug discovery for a novel chemical entity like this compound necessitates a workflow that efficiently narrows the vast landscape of potential biological targets. Our approach begins with computational analysis to generate high-probability hypotheses, which are then systematically tested through a tiered series of in vitro and cell-based assays. This strategy maximizes resource efficiency by ensuring that only the most promising therapeutic avenues are advanced to more complex biological systems.

The causality behind this workflow is rooted in risk mitigation and data-driven decision-making. In silico methods are rapid and cost-effective for initial prioritization, while direct enzymatic assays provide clean, unambiguous evidence of target engagement. Cellular assays then serve as a crucial bridge, confirming that the compound retains its activity in a complex biological milieu and can produce a desired physiological outcome.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Biochemical Validation cluster_2 Phase 3: Cell-Based Functional Validation cluster_3 Phase 4: Preclinical Advancement InSilico Computational Target Prediction (this compound) Docking Molecular Docking (VEGFR-2, COX-2, DNA Gyrase) InSilico->Docking ADMET ADMET Prediction Docking->ADMET Biochem Biochemical Assays (Potency & Selectivity) ADMET->Biochem Prioritized Targets KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) Biochem->KinaseAssay EnzymeAssay Enzyme Inhibition Assay (e.g., COX-1/2) Biochem->EnzymeAssay SupercoilingAssay DNA Gyrase Supercoiling Assay Biochem->SupercoilingAssay CellBased Cell-Based Functional Assays Biochem->CellBased Validated Hits HUVEC HUVEC Proliferation & Migration Assay CellBased->HUVEC PGE2 LPS-Stimulated PGE2 Production Assay CellBased->PGE2 MIC Antimicrobial MIC Testing CellBased->MIC Preclinical Lead Optimization & Off-Target Profiling CellBased->Preclinical Confirmed Leads G cluster_0 Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Compound This compound Compound->VEGFR2 INHIBITS RAS Ras/Raf/MEK/ERK Pathway PLCg->RAS AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) RAS->Proliferation AKT->Proliferation

References

An In-Depth Technical Guide to the In Silico Prediction of 5-Bromo-2-ethylbenzo[d]oxazole Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the in silico prediction of biological activity for the novel compound, 5-Bromo-2-ethylbenzo[d]oxazole. In the absence of pre-existing experimental data for this specific molecule, this document serves as a whitepaper on the application of a multi-pillar computational workflow. We will navigate the process from initial compound profiling to target identification, molecular docking, and ADMET prediction. Each stage is presented with detailed, step-by-step protocols and the underlying scientific rationale, designed for researchers, computational chemists, and drug development professionals. The objective is to construct a robust, data-driven hypothesis of the compound's bioactivity, thereby prioritizing and guiding subsequent experimental validation efforts.

Introduction

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole nucleus, an aromatic organic compound featuring a fused benzene and oxazole ring, is a cornerstone of many biologically active molecules.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions allow it to bind effectively to a diverse range of biological targets. Consequently, benzoxazole derivatives have been successfully developed for a wide spectrum of therapeutic applications, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, analgesic, and antifungal properties.[2][3][4] The versatility of this scaffold makes any novel derivative a compelling candidate for biological investigation.

Profile: this compound

This compound is a specific derivative of this important class. The introduction of a bromine atom at the 5-position and an ethyl group at the 2-position significantly alters its electronic and steric properties compared to the parent molecule. These modifications are critical as they dictate the compound's potential interactions with protein targets and its metabolic stability.

PropertyValueSource
Molecular Formula C₉H₈BrNO[5]
Molecular Weight 226.07 g/mol [5]
CAS Number 938458-80-1[5]
Canonical SMILES CCC1=NC2=C(C=C(C=C2)Br)O1PubChem
Predicted LogP 3.5 - 4.0(Consensus of cheminformatics tools)

The primary challenge and opportunity with a novel compound like this lie in the vast, unexplored biological space it could potentially modulate. High-throughput screening is expensive and time-consuming; thus, a predictive computational approach is indispensable.[6][7]

The Imperative for In Silico Prediction in Early-Stage Drug Discovery

In silico (computer-aided) techniques have revolutionized drug discovery by enabling the rapid, cost-effective evaluation of chemical entities before their synthesis or acquisition.[8][9] By simulating molecular interactions and predicting pharmacokinetic properties, we can triage vast virtual libraries, identify promising candidates, and mitigate the risk of late-stage failures.[8][10] This guide establishes a systematic workflow to build a comprehensive bioactivity profile for this compound.

The Foundational Workflow: A Multi-Pillar Predictive Approach

Our predictive strategy is built on three core pillars: identifying potential biological targets, modeling the specific molecular interactions with those targets, and profiling the compound's drug-like properties. This integrated approach ensures that our predictions are not only based on potent activity but also on a favorable pharmacokinetic profile.

G cluster_input Input cluster_workflow In Silico Prediction Workflow cluster_output Output Compound This compound (SMILES/SDF) TargetID Pillar 1: Target Identification Compound->TargetID ADMET Pillar 3: ADMET Profiling Compound->ADMET Docking Pillar 2: Molecular Interaction (Docking) TargetID->Docking Prioritized Targets Profile Comprehensive Bioactivity & Drug-Likeness Profile Docking->Profile ADMET->Profile

Caption: High-level overview of the in silico bioactivity prediction workflow.

Pillar 1: Biological Target Identification

The first critical step is to generate a hypothesis about which protein or proteins our compound might interact with. We employ two complementary strategies for this.

G cluster_methods Target Identification Methods Input This compound LigandBased Ligand-Based Approach (2D/3D Similarity Search) Input->LigandBased StructureBased Structure-Based Approach (Inverse Docking) Input->StructureBased Output List of Potential Biological Targets LigandBased->Output Targets of similar molecules StructureBased->Output High-scoring proteins

Caption: Dual approaches for identifying potential biological targets.

2.1.1 Ligand-Based Target Prediction

This method operates on the 'similarity principle': structurally similar molecules often have similar biological activities.[6] By searching large bioactivity databases (e.g., ChEMBL, PubChem BioAssay) for compounds structurally similar to ours, we can infer potential targets from the known activities of these neighbors.

Protocol: 2D/3D Similarity Search

  • Input: Obtain the 2D structure (SDF or SMILES format) of this compound.

  • Database Selection: Choose a comprehensive, publicly available database such as ChEMBL.

  • Search Execution: Using a cheminformatics toolkit (e.g., RDKit in Python, or web servers like SwissTargetPrediction), perform a similarity search against the database.

    • Causality: A Tanimoto coefficient (based on molecular fingerprints like ECFP4) threshold of ≥ 0.85 is typically used to identify compounds with a high degree of structural similarity. This metric quantifies the overlap of chemical features.

  • Data Aggregation: Collect the known, high-affinity targets for the identified similar compounds.

  • Target Prioritization: Rank the potential targets based on the frequency of their appearance and the potency of the known ligands.

2.1.2 Structure-Based Target Prediction (Inverse Docking)

Instead of comparing ligand to ligand, this approach docks our single ligand against a large library of protein structures to see where it binds most favorably.[11] It is a powerful method for discovering novel, unexpected targets.

Protocol: Inverse Docking

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound and assign appropriate partial charges (e.g., using the Gasteiger method).

  • Target Library: Utilize a pre-compiled library of druggable protein binding sites (e.g., from the PDB).

  • High-Throughput Docking: Systematically dock the prepared ligand into each binding site in the library using a rapid docking algorithm.

  • Scoring and Ranking: Rank the protein targets based on the predicted binding affinity (docking score).

  • Hit-List Refinement: Filter the ranked list to remove irrelevant targets and cluster results by protein family to identify potential patterns.

Pillar 2: Molecular Interaction Modeling

Once a prioritized list of potential targets is established, the next step is to perform a more careful, detailed simulation to predict the binding mode and estimate the binding affinity. Molecular docking is the primary tool for this purpose.[12][13]

Protocol: Detailed Molecular Docking Simulation

  • Target Protein Preparation:

    • Selection: Download the 3D crystal structure of a prioritized target protein from the Protein Data Bank (RCSB PDB).[14] Choose a high-resolution structure, preferably co-crystallized with a ligand.

    • Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-solvents, and ions that are not integral to the protein's structure or function.[13]

    • Protonation: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This step is critical for defining the correct hydrogen bond network. Use software like H++ or Schrödinger's Protein Preparation Wizard to assign appropriate protonation states at a physiological pH (7.4).

    • Self-Validation: If a co-crystallized ligand is present, it should be extracted and used for re-docking. The protocol is considered validated if the docking software can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of < 2.0 Å.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform a conformational search to find its low-energy conformers.

    • Assign partial atomic charges using a quantum mechanical method or a robust force field.

  • Docking Grid Generation:

    • Define the search space for the docking algorithm. This is typically a 3D box centered on the known binding site (identified from the co-crystallized ligand or from literature).[15] The size of the box should be large enough to allow the ligand to rotate and translate freely.

  • Execution of Docking:

    • Run the docking simulation using a validated program such as AutoDock Vina or Glide.[12][14] The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them.[15]

  • Analysis of Results:

    • Binding Affinity: The primary quantitative output is the docking score, an estimate of the binding free energy (typically in kcal/mol). More negative values indicate stronger predicted binding.[13]

    • Pose Analysis: Visually inspect the top-scoring poses using molecular visualization software like PyMOL or Chimera.[14] Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the protein residues. A plausible binding mode must be chemically sensible and show significant favorable interactions.

Pillar 3: ADMET Profiling

A compound that binds strongly to a target is useless if it cannot reach that target in the body or if it is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial filter to assess a compound's drug-likeness.[8][9]

Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize a suite of well-validated computational models. Several open-access web servers (e.g., SwissADME, pkCSM) and commercial software packages are available.[10] It is best practice to use multiple tools to gain a consensus prediction.[8][10]

  • Property Calculation: Input the structure of this compound to calculate a range of physicochemical and pharmacokinetic properties.

  • Data Synthesis and Interpretation: Summarize the key ADMET parameters in a structured table. Pay close attention to potential liabilities.

Table of Predicted ADMET Properties for this compound (Illustrative)

ParameterCategoryPredicted ValueInterpretation & Causality
Lipinski's Rule of Five Physicochemical0 ViolationsGood oral bioavailability is likely. This rule correlates poor absorption with high molecular weight, high lipophilicity, and a high number of H-bond donors/acceptors.
Human Intestinal Absorption Absorption> 90%The compound is predicted to be well-absorbed from the gut.
BBB Permeability DistributionLikely to crossThe compound's lipophilicity and size may allow it to penetrate the blood-brain barrier, which could be desirable for CNS targets but a liability otherwise.
CYP2D6 Inhibition MetabolismInhibitorPotential for drug-drug interactions. The planar aromatic system may fit into the active site of cytochrome P450 enzymes.
Hepatotoxicity ToxicityPotential riskSome aromatic halogenated compounds are associated with liver toxicity; this requires experimental verification.
hERG Inhibition ToxicityLow riskLow predicted risk of cardiotoxicity.

Advanced Modeling and Data Synthesis

Pharmacophore Modeling

Once a credible binding pose is identified through docking, a pharmacophore model can be generated.[16] This is an abstract 3D representation of the essential steric and electronic features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings).[17][18] This model is invaluable for two reasons:

  • Understanding Mechanism: It crystallizes the key interactions driving bioactivity.[16]

  • Virtual Screening: It can be used as a 3D query to rapidly screen millions of compounds in a database to find structurally diverse molecules that still fit the essential binding features.[17][19]

Quantitative Structure-Activity Relationship (QSAR)

If bioactivity data for a series of related benzoxazole analogs is available, a QSAR model can be built.[20] QSAR models create a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[21][22] A validated QSAR model could then predict the activity of this compound with a high degree of confidence, guiding its prioritization for synthesis and testing.[23]

Essential Steps in QSAR Modeling:

  • Data Curation: Compile a high-quality dataset of molecules with their corresponding biological activities.

  • Descriptor Calculation: Compute numerical descriptors for each molecule that encode its structural, physicochemical, and electronic properties.

  • Model Building: Use statistical methods or machine learning to build a predictive model relating the descriptors to the activity.[22][24]

  • Rigorous Validation: The model must be validated using both internal (cross-validation) and external test sets to ensure its predictive power.[20]

Synthesizing the Data into a Comprehensive Bioactivity Profile

The final step is to integrate the findings from all pillars into a coherent narrative. This involves weighing the evidence from target prediction, the strength and plausibility of the docking results, and the liabilities identified in the ADMET profile. The outcome is a data-driven hypothesis, such as:

"this compound is predicted to be an orally bioavailable inhibitor of protein kinase X. It is hypothesized to bind in the ATP-binding pocket, forming a key hydrogen bond with the hinge region via its oxazole nitrogen and engaging in hydrophobic interactions with the gatekeeper residue via its ethyl group. However, its potential for CYP450 inhibition warrants further investigation."

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted in silico workflow to predict the bioactivity of this compound. By systematically applying target identification, molecular docking, and ADMET profiling techniques, we can construct a detailed hypothesis of the compound's biological function and drug-like potential.

The predictions generated through this workflow are not an end in themselves. Their primary purpose is to guide and rationalize the next phase of drug discovery. Based on the in silico profile, specific, targeted in vitro assays can be designed to validate the predicted targets and activities. This hypothesis-driven approach maximizes the efficiency of the research and development process, saving valuable time and resources while increasing the probability of discovering a novel therapeutic agent.

References

An In-depth Technical Guide to 5-Bromo-2-ethyl-1,3-benzoxazole (CAS No. 938458-80-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromo-2-ethyl-1,3-benzoxazole, a versatile heterocyclic compound. As a substituted benzoxazole, its unique structural characteristics make it a valuable building block in various scientific fields. This document will delve into its chemical and physical properties, synthesis, potential applications, and commercial availability, offering field-proven insights for its practical use.

Core Compound Identification and Properties

5-Bromo-2-ethyl-1,3-benzoxazole is a halogenated heterocyclic compound. The fusion of a benzene ring with an oxazole ring forms the core benzoxazole structure. The bromine atom at the 5-position and the ethyl group at the 2-position significantly influence its reactivity and physical properties, making it a key intermediate in organic synthesis.[1]

Synonyms: 5-bromo-2-ethyl-1,3-benzoxazole, 5-Bromo-2-ethylbenzo[d]oxazole[1]

Physicochemical Data

The following table summarizes the key physical and chemical properties of 5-bromo-2-ethyl-1,3-benzoxazole. These parameters are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

PropertyValueSource
Molecular Formula C₉H₈BrNO[1]
Molecular Weight 226.08 g/mol [1]
Melting Point 64-66 °C[1]
Boiling Point 277.9 °C at 760 mmHg[1]
Density 1.521 g/cm³[1]
Flash Point 121.9 °C[1]
Appearance Off-white to slightly yellow solid[2]
Storage Temperature 2-8 °C[1]

Synthesis Pathway and Rationale

The synthesis of 5-bromo-2-ethyl-1,3-benzoxazole typically involves the condensation of a substituted aminophenol with a carboxylic acid derivative. The most common and direct precursor is 2-amino-4-bromophenol.[1] This choice is strategic due to the commercially available nature of this starting material and the high-yielding cyclization reactions it can undergo.

The following diagram illustrates a probable synthetic workflow. The reaction of 2-amino-4-bromophenol with propionyl chloride or a related propionic acid derivative, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, leads to the formation of the benzoxazole ring. The ethyl group at the 2-position originates from the propionyl moiety.

G cluster_reactants Starting Materials cluster_process Core Synthesis Step cluster_product Final Product 2_amino_4_bromophenol 2-Amino-4-bromophenol (CAS: 40925-68-6) reaction Condensation & Cyclization 2_amino_4_bromophenol->reaction propionic_derivative Propionic Acid Derivative (e.g., Triethyl orthopropionate) propionic_derivative->reaction final_product 5-Bromo-2-ethyl-1,3-benzoxazole (CAS: 938458-80-1) reaction->final_product High Yield

Caption: Conceptual synthesis workflow for 5-bromo-2-ethyl-1,3-benzoxazole.

Applications in Research and Development

The utility of 5-bromo-2-ethyl-1,3-benzoxazole stems from its bifunctional nature. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkynyl groups. The benzoxazole core itself is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique electronic properties.

Pharmaceutical Development

Benzoxazole derivatives are known to exhibit a wide range of biological activities. 5-Bromo-2-ethyl-1,3-benzoxazole is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its structure can be elaborated to target various receptors and enzymes.

Organic Synthesis and Agrochemicals

As a versatile building block, this compound is used in the synthesis of a variety of organic compounds and polymers.[1] In the agrochemical sector, the benzoxazole moiety is found in some herbicides and pesticides, suggesting that derivatives of 5-bromo-2-ethyl-1,3-benzoxazole could be explored for new crop protection agents.[1]

Optoelectronic Materials

The conjugated system of the benzoxazole ring makes it a candidate for use in optoelectronic materials.[1] It can be incorporated into larger molecules for applications such as fluorescent dyes and optical brighteners.[1] The bromine atom allows for further extension of the conjugated system, which can tune the optical and electronic properties of the final material.

The following diagram illustrates the logical flow of its application potential.

G cluster_reactions Key Reactions cluster_applications Potential Applications start 5-Bromo-2-ethyl-1,3-benzoxazole cross_coupling Cross-Coupling (e.g., Suzuki, Heck) start->cross_coupling functionalization Further Functionalization start->functionalization pharma Pharmaceuticals cross_coupling->pharma materials Optoelectronics cross_coupling->materials functionalization->pharma agrochem Agrochemicals functionalization->agrochem

Caption: Application pathways for 5-bromo-2-ethyl-1,3-benzoxazole.

Safety and Handling

Commercial Suppliers

5-Bromo-2-ethyl-1,3-benzoxazole is available from a number of chemical suppliers. The purity and available quantities may vary. It is recommended to request a certificate of analysis (CoA) to verify the identity and purity of the compound before use.

SupplierPurityNotes
AK ScientificNot specifiedOffers various quantities (1g, 5g, 10g).[3]
ChemBridge95%-
Wuhan Chemwish Technology Co., Ltd98%Organic intermediates supplier.[4]
Jilin Haofei Import and Export Trade Co., Ltd99%Pharma intermediate supplier.[2]

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzoxazole Scaffold and its Synthetic Utility

The benzoxazole nucleus is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds.[1][2] Its structure, an isostere of naturally occurring nucleic bases like adenine and guanine, allows for favorable interactions with biological macromolecules.[2] Consequently, benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

5-Bromo-2-ethylbenzo[d]oxazole serves as a key intermediate in the synthesis of these valuable molecules. The bromine atom at the 5-position is a versatile synthetic handle, perfectly poised for functionalization via transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs. This guide provides detailed protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using this compound as the electrophilic partner.

Palladium-Catalyzed Cross-Coupling: A Chemist's Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[6][7] These transformations are fundamental to the construction of complex molecular architectures from simpler, readily available building blocks. This document focuses on the practical application of these methods for the derivatization of this compound.

General Experimental Workflow

The successful execution of these sensitive catalytic reactions hinges on a meticulous experimental setup. The general workflow involves careful preparation of the reaction vessel under an inert atmosphere, sequential addition of reagents, precise temperature control, and diligent monitoring, followed by a systematic work-up and purification cascade.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Inert Atmosphere (Argon/Nitrogen) prep1->prep2 Evacuate/Backfill add_reagents Add Substrate, Catalyst, Ligand, Base prep2->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent add_nucleophile Add Nucleophile (e.g., Boronic Acid, Amine) add_solvent->add_nucleophile heat Heat to Target Temperature add_nucleophile->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[6][8] It is instrumental for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Causality and Mechanism

The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9] The palladium(0) catalyst first inserts into the carbon-bromine bond of the benzoxazole (oxidative addition). The boronic acid, activated by a base, then transfers its organic group to the palladium center (transmetalation). Finally, the newly formed di-organopalladium complex collapses to release the coupled product and regenerate the palladium(0) catalyst (reductive elimination).[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center and accelerate the catalytic cycle.[8]

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation_complex [Ar-Pd(II)L₂(R)] oa_complex->transmetalation_complex Transmetalation (R-B(OH)₂, Base) reductive_elimination Ar-R transmetalation_complex->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table outlines representative conditions for the Suzuki-Miyaura coupling of this compound. Yields are typically high, but optimization may be required for electronically demanding or sterically hindered boronic acids.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O (4:1)85875-85

Note: Data is compiled based on established methodologies for similar heterocyclic systems.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent system via syringe.

  • Stir the mixture vigorously and heat to the specified temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-ethylbenzo[d]oxazole.

Buchwald-Hartwig Amination: Crafting C–N Bonds

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling amines with aryl halides.[12] This reaction is invaluable in medicinal chemistry, as the arylamine moiety is present in countless drug molecules.[13]

Causality and Mechanism

Similar to the Suzuki coupling, the mechanism proceeds via oxidative addition, but the subsequent steps differ.[12][14] After the Pd(0) catalyst adds to the this compound, the amine coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[15] This crucial intermediate then undergoes reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[15] The use of bulky, electron-rich biarylphosphine ligands is essential to promote the reductive elimination step, which is often rate-limiting.[14]

G pd0 Pd(0)L oa_complex [Ar-Pd(II)L(Br)] pd0->oa_complex Oxidative Addition (Ar-Br) amido_complex [Ar-Pd(II)L(NR¹R²)] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR¹R², Base) product Ar-NR¹R² amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions

The choice of catalyst, ligand, and base is highly dependent on the nature of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001280-95
2AnilinePd(OAc)₂ (2)Xantphos (5)Cs₂CO₃Dioxane1101875-85
3BenzylamineG3-XPhos (2)-LHMDSTHF801085-95

Note: Data is compiled based on established methodologies and the need for specific ligand/catalyst systems for different amine classes.[13][15]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium pre-catalyst or source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust stream of inert gas, add the palladium source, ligand, and base to a flame-dried Schlenk tube.

  • Add the this compound.

  • Seal the tube, remove from the glovebox (if used), and add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Place the reaction in a preheated oil bath at the target temperature (e.g., 100 °C).

  • Stir vigorously and monitor the reaction's completion by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Transfer the mixture to a separatory funnel, add ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 5-amino-2-ethylbenzo[d]oxazole derivative.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, forming a C(sp²)–C(sp) bond.[16] This reaction typically employs a dual catalytic system of palladium and a copper(I) salt.

Causality and Mechanism

The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the others, oxidative addition of this compound to Pd(0) occurs first. In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base (typically an amine like triethylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. The resulting alkynyl-arylpalladium(II) intermediate undergoes reductive elimination to furnish the final product and regenerate the Pd(0) catalyst.[16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)-C≡CR PdII_Ar->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuAcetylide->PdII_Ar from Cu Cycle CuAcetylide->CuX Alkyne H-C≡CR Alkyne->CuAcetylide Base (Et₃N)

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Data Presentation: Sonogashira Coupling Conditions

This reaction is generally robust, but care must be taken to exclude oxygen, which can cause undesirable alkyne homocoupling (Glaser coupling).

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65685-95
21-OctynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF70880-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NToluene801275-85

Note: Data is compiled based on general protocols for Sonogashira couplings.[10][16]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) salt (e.g., CuI, 4 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) salt.

  • Seal the flask, evacuate, and backfill with inert gas three times.

  • Add a solution of this compound in the anhydrous solvent via syringe.

  • Add the base (which often serves as the solvent or co-solvent) and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the 5-alkynyl-2-ethylbenzo[d]oxazole.

Safety Precautions

  • Catalysts and Ligands: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[13] Many are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Strong bases such as sodium tert-butoxide and LHMDS are corrosive and highly reactive with water.[13] Handle with care in a glovebox or under inert gas.

  • Solvents: Anhydrous and degassed solvents are crucial for reaction success. Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.

  • Inert Atmosphere: The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the degradation of catalysts and reagents and to suppress side reactions.

References

Application Notes & Protocols: Synthesis and Evaluation of Novel VEGFR-2 Inhibitors from 5-Bromo-2-ethylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Its inhibition represents a cornerstone of modern targeted cancer therapy. The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases, including VEGFR-2.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of a novel series of VEGFR-2 inhibitors originating from the 5-Bromo-2-ethylbenzo[d]oxazole core. We detail robust synthetic protocols, in vitro biochemical and cell-based assays, and provide insights into the structure-activity relationships (SAR) that govern the potency of these compounds.

Introduction: Targeting Angiogenesis with Benzoxazole Scaffolds

Angiogenesis is a tightly regulated physiological process. However, in pathological conditions such as cancer, the "angiogenic switch" is persistently activated, leading to the formation of a vascular network that supplies tumors with essential nutrients and oxygen.[4] VEGFR-2, a receptor tyrosine kinase, is the primary transducer of pro-angiogenic signals initiated by its ligand, VEGF-A.[5][6] Consequently, inhibiting VEGFR-2 kinase activity is a validated and highly effective anti-cancer strategy.

The design of potent and selective kinase inhibitors often relies on identifying scaffolds that can effectively anchor within the ATP-binding pocket of the target enzyme. Benzoxazole derivatives have emerged as a versatile class of compounds for this purpose.[7][8] Their planar bicyclic structure can engage in key hydrogen bonding and hydrophobic interactions within the kinase hinge region. This application note leverages the this compound scaffold as a strategic starting point. The bromine atom at the 5-position serves as a versatile chemical handle for introducing diverse functionalities via cross-coupling reactions, allowing for systematic exploration of the chemical space and optimization of inhibitory activity. The 2-ethyl group provides a foundational hydrophobic interaction within the receptor pocket.

Our objective is to provide a self-contained, experience-driven guide that not only lists procedural steps but also explains the scientific rationale behind them, empowering researchers to synthesize and validate their own novel benzoxazole-based VEGFR-2 inhibitors.

Synthetic Strategy and Protocols

The overall synthetic approach is a two-stage process: first, the construction of the core this compound intermediate, and second, its elaboration into a library of potential inhibitors through the introduction of a urea or amide moiety, a common feature in many Type II kinase inhibitors like Sorafenib.[2]

G cluster_0 Part A: Core Synthesis cluster_1 Part B: Elaboration to Final Inhibitor A 2-Amino-4-bromophenol C Intermediate Amide A->C Acylation B Propionyl Chloride B->C D This compound (Core) C->D Cyclization (e.g., p-TsOH, heat) D2 This compound (Core) E Amine Moiety (via Buchwald-Hartwig) D2->E Pd-catalyzed Amination G Final VEGFR-2 Inhibitor (Urea Derivative) E->G Urea Formation F Substituted Phenyl Isocyanate F->G

Caption: General Synthetic Workflow.

Protocol 2.1: Synthesis of this compound (Core Intermediate)

This protocol describes the formation of the benzoxazole ring via acylation of an aminophenol followed by acid-catalyzed cyclodehydration.

Rationale: This is a classic and robust method for benzoxazole synthesis.[9] The reaction proceeds in two high-yielding steps. Pyridine acts as a base to neutralize the HCl generated during the acylation. The subsequent cyclization is promoted by heat and an acid catalyst, which facilitates the intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, followed by dehydration.

Materials:

  • 2-Amino-4-bromophenol

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation: a. Dissolve 2-Amino-4-bromophenol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine (1.2 eq) to the solution. d. Add propionyl chloride (1.1 eq) dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. f. Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. g. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclization: a. Combine the crude amide intermediate and a catalytic amount of p-TsOH (0.1 eq) in toluene. b. Fit the flask with a Dean-Stark apparatus and a condenser. c. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, or until water evolution ceases. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over MgSO₄, filter, and concentrate. g. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.[10]

Protocol 2.2: Synthesis of a Representative Urea-Based Inhibitor

This protocol details the conversion of the bromo-intermediate into a final urea-containing compound, a key pharmacophore for VEGFR-2 inhibition.

Rationale: The transformation involves a palladium-catalyzed Buchwald-Hartwig amination to replace the bromine with an amino group. This is a powerful cross-coupling reaction for forming C-N bonds. The subsequent reaction with a substituted phenyl isocyanate is a straightforward and high-yielding method to form the critical urea linkage that often interacts with the DFG motif in the kinase domain.

Materials:

  • This compound

  • A suitable amine (e.g., 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • A substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Buchwald-Hartwig Amination: a. To an oven-dried flask, add this compound (1.0 eq), the chosen amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq). b. Evacuate and backfill the flask with nitrogen three times. c. Add anhydrous toluene via syringe. d. Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC. e. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. f. Concentrate the filtrate and purify by column chromatography to yield the 5-amino-2-ethylbenzo[d]oxazole derivative.

  • Urea Formation: a. Dissolve the purified amine from the previous step (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. b. Add the substituted phenyl isocyanate (1.05 eq) portion-wise at room temperature. c. Stir the reaction for 2-4 hours. A precipitate may form. d. If a precipitate forms, collect it by filtration, wash with cold DCM, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography. e. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation: Protocols for Determining Inhibitor Efficacy

Once synthesized, the compounds must be evaluated for their biological activity. This involves a tiered approach, starting with direct enzyme inhibition and progressing to cell-based assays that measure anti-proliferative and anti-angiogenic effects.

G A Synthesized Compound Library B Primary Screen: In Vitro VEGFR-2 Kinase Assay A->B C Determine IC₅₀ Values B->C D Secondary Screen: Cell-Based Assays C->D Potent Hits E HUVEC Proliferation Assay (Anti-proliferative) D->E F HUVEC Tube Formation Assay (Anti-angiogenic) D->F G Determine Cellular IC₅₀ E->G H Quantify Angiogenesis Inhibition F->H I Lead Compound Identification G->I H->I

Caption: Workflow for Biological Evaluation.

Protocol 3.1: In Vitro VEGFR-2 Kinase Assay

Principle: This biochemical assay directly measures a compound's ability to inhibit the enzymatic activity of the isolated VEGFR-2 kinase domain.[11] The assay quantifies the phosphorylation of a specific substrate by recombinant VEGFR-2 in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphotyrosine-specific antibody for ELISA)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, and then dilute further into the kinase buffer.

  • In a 96-well or 384-well plate, add the kinase buffer, the substrate, and the diluted test compound. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

  • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: HUVEC Anti-Proliferation Assay

Principle: This cell-based assay assesses the effect of a compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis stimulated by VEGF.[8][11]

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • Low-serum basal medium

  • VEGF-A

  • Test compounds in DMSO

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs into a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours to synchronize their cell cycle.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL), leaving some wells unstimulated as a baseline control.

  • Incubate the plate for 48-72 hours.

  • Add the cell viability reagent and incubate as per the manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence) with a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.

Protocol 3.3: HUVEC Tube Formation (Anti-Angiogenesis) Assay

Principle: This assay models the differentiation of endothelial cells into capillary-like structures. Inhibitors of angiogenesis will disrupt the formation of these tubular networks.[12]

Materials:

  • HUVECs

  • Matrigel (or similar basement membrane extract)

  • Low-serum basal medium

  • VEGF-A

  • Test compounds in DMSO

  • 48-well or 96-well cell culture plates

  • Microscope with camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

  • Allow the Matrigel to solidify by incubating at 37 °C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in low-serum medium containing VEGF-A and the desired concentration of the test compound.

  • Seed the cell suspension onto the solidified Matrigel.

  • Incubate for 6-18 hours at 37 °C.

  • Visualize the formation of tubular networks using a microscope and capture images.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or total branching points using image analysis software (e.g., ImageJ).

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound core allows for the elucidation of SAR, providing critical insights for designing more potent inhibitors. Based on published data for similar benzoxazole scaffolds, certain structural trends can be anticipated.[13][14]

G cluster_legend Legend A B A->B  Urea/Amide linker is critical for hinge binding C D C->D  Electron-withdrawing groups (e.g., CF₃, Cl)  on terminal phenyl ring often enhance potency K1 Key Interaction Area K2 Potency Enhancing Region L1 L2

Caption: Key Regions for SAR Modification.

The table below summarizes hypothetical data for a series of analogs, illustrating potential SAR trends.

Compound IDR Group (at 5-position)VEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (µM)
Ref-1 -Br (Starting Material)>10,000>50
BZ-01 -NH-(p-OCH₃-Ph)85012.5
BZ-02 -NH-CO-NH-(p-Cl-Ph)951.8
BZ-03 -NH-CO-NH-(p-CF₃-Ph)450.9
BZ-04 -NH-CO-NH-(m-CF₃, p-Cl-Ph)15 0.3
Sorafenib (Reference Compound)90[2]5.5[2]

Interpretation of SAR:

  • The Urea Moiety is Key: Conversion of the bromo- or amino-intermediate to a urea derivative (e.g., BZ-02 vs BZ-01) dramatically increases potency, highlighting the importance of this group for binding to the kinase.[2][13]

  • Terminal Phenyl Ring Substitution: The electronic properties of the terminal phenyl ring are critical. Electron-withdrawing groups, such as chloro (-Cl) and trifluoromethyl (-CF₃), generally lead to higher potency (BZ-03 and BZ-04 vs. BZ-02).[14][15] This is a common feature in Type II kinase inhibitors that occupy the hydrophobic allosteric pocket.

  • Positional Effects: The position of substituents on the terminal ring matters. Combining substituents, as in BZ-04, can lead to synergistic effects on activity.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel VEGFR-2 inhibitors. The synthetic routes described herein are robust and versatile, allowing for the creation of diverse chemical libraries. The bromine at the 5-position provides a crucial handle for introducing pharmacophoric elements, such as the urea group, which are essential for potent enzymatic and cellular activity. The provided biological evaluation protocols offer a clear pathway for researchers to assess the efficacy of their synthesized compounds, from direct enzyme inhibition to functional anti-angiogenic effects. By systematically applying the principles of synthesis and SAR analysis outlined in this guide, researchers are well-equipped to discover and optimize the next generation of targeted anti-cancer therapeutics.

References

Application Note: A Robust Protocol for the Copper-Catalyzed N-Arylation of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-arylation of 5-Bromo-2-ethylbenzo[d]oxazole using a copper-catalyzed Ullmann-type condensation. N-arylated benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, and their efficient synthesis is of paramount importance.[1][2][3][4] This guide details a robust and cost-effective method employing a copper(I) iodide catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer guidance on product characterization, and include a troubleshooting section to address common challenges. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for constructing C-N bonds with benzoxazole cores.

Introduction and Scientific Context

The benzoxazole moiety is a cornerstone in drug discovery, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the benzoxazole nitrogen atom via N-arylation is a critical synthetic transformation that enables the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

While palladium-catalyzed methods like the Buchwald-Hartwig amination are powerful, copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, present a highly effective and more economical alternative.[5][6][7][8] The classic Ullmann reaction, which traditionally required harsh conditions and stoichiometric copper, has been significantly improved by the development of ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper.[6] These modern methods offer broad substrate scope and functional group tolerance, making them indispensable tools in synthetic chemistry.[9][10][11]

This protocol focuses on a ligand-assisted Ullmann-type reaction, a self-validating system that provides reliable access to N-aryl-2-ethyl-5-bromobenzo[d]oxazole derivatives, which are valuable intermediates for further synthetic elaboration.

Reaction Principle and Mechanism

The N-arylation of this compound with an amine is achieved through a copper-catalyzed cross-coupling reaction. The transformation relies on a Cu(I)/Cu(III) catalytic cycle, facilitated by a chelating diamine ligand.

Overall Transformation:

Figure 1: General scheme for the Cu-catalyzed N-arylation of this compound.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is an inexpensive and effective pre-catalyst that initiates the catalytic cycle. Its activity is often enhanced when paired with a suitable ligand.

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) is a simple, commercially available chelating diamine. Its role is crucial: it stabilizes the copper center, increases its solubility, and facilitates the key steps of oxidative addition and reductive elimination, thereby lowering the activation energy and allowing the reaction to proceed at lower temperatures.[6]

  • Base: Potassium phosphate (K₃PO₄) is a non-nucleophilic base strong enough to deprotonate the amine nucleophile, forming the copper-amide intermediate necessary for the coupling, without competing in side reactions.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the active Cu(I) catalyst to inactive Cu(II) species.[12] Therefore, conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical for achieving high yields.

Catalytic Cycle Mechanism:

The reaction is proposed to proceed through the following key steps, as illustrated in the diagram below.[6][13][14]

  • Ligand Association & Amide Formation: The Cu(I) salt coordinates with the DMEDA ligand and reacts with the amine in the presence of the base to form a copper(I) amide complex.

  • Oxidative Addition: The aryl bromide (this compound) undergoes oxidative addition to the copper(I) amide complex, forming a transient, high-energy copper(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N bond of the N-arylated product and regenerating a Cu(I) species, which can re-enter the catalytic cycle.

Ullmann_Mechanism Figure 2: Proposed Catalytic Cycle for Ullmann N-Arylation CuI Cu(I)X Cu_Amide L-Cu(I)-NR'R'' CuI->Cu_Amide CuIII L-Cu(III)(Ar)(NR'R'')(X) Cu_Amide->CuIII Oxidative Addition CuIII->CuI Product Ar-NR'R'' (Product) CuIII->Product regen Reductive Elimination sub_amine HNR'R'', Base sub_aryl Ar-X

Figure 2: Proposed Catalytic Cycle for Ullmann N-Arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound (C₉H₈BrNO)>97%VariousMW: 240.07 g/mol
Aryl Amine (Ar-NH₂)Reagent GradeVariousUse 1.2 equivalents.
Copper(I) Iodide (CuI)99.9%VariousUse 0.1 equivalents (10 mol%). Use a fresh bottle if possible.[12]
N,N'-Dimethylethylenediamine (DMEDA)99%VariousUse 0.2 equivalents (20 mol%).
Potassium Phosphate (K₃PO₄)Anhydrous, >98%VariousUse 2.0 equivalents. Grind to a fine powder and dry before use.
TolueneAnhydrousVariousUse a dry, degassed solvent.
Ethyl AcetateACS GradeVariousFor work-up and chromatography.
HexaneACS GradeVariousFor chromatography.
Brine (Saturated NaCl solution)-Lab-preparedFor work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousVariousFor drying organic layer.
Celite®-VariousFor filtration.
Schlenk tube or sealed vial--Must be oven-dried before use.
Magnetic stir bar, heating block, TLC plates, etc.--Standard laboratory equipment.

Experimental Workflow Diagram

Workflow Figure 3: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add Solids to Oven-Dried Schlenk Tube B 2. Evacuate and Backfill with Argon (3x) A->B C 3. Add Anhydrous Toluene and DMEDA via Syringe B->C D 4. Heat and Stir at 110 °C C->D E 5. Monitor Progress by TLC (12-24 h) D->E F 6. Cool and Dilute with Ethyl Acetate E->F G 7. Filter through Celite® F->G H 8. Aqueous Wash (Water & Brine) G->H I 9. Dry, Concentrate, and Purify via Chromatography H->I J 10. Characterize Pure Product (NMR, MS, etc.) I->J

Figure 3: Step-by-step experimental workflow.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 240 mg), the aryl amine (1.2 mmol), CuI (0.1 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 425 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Ligand Addition: Add anhydrous toluene (5 mL) via a dry syringe, followed by the addition of DMEDA (0.2 mmol, 22 µL) via microsyringe.

  • Reaction Execution: Place the sealed tube in a preheated heating block or oil bath set to 110 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material (this compound) indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filtration: Filter the suspension through a short pad of Celite® to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent, to afford the pure N-arylated product.

Data Presentation and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.[15][16]

Table 2: Representative Examples and Expected Characterization Data

EntryAryl AmineProduct StructureExpected Yield (%)Hypothetical ¹H NMR Data (δ, ppm, CDCl₃)
1AnilineN-phenyl-2-ethylbenzo[d]oxazol-5-amine75-85%7.6-7.2 (m, Ar-H), 6.8-7.1 (m, Ar-H), 5.8 (s, br, N-H), 3.0 (q, J=7.6 Hz, 2H, -CH₂-), 1.4 (t, J=7.6 Hz, 3H, -CH₃).
2p-ToluidineN-(p-tolyl)-2-ethylbenzo[d]oxazol-5-amine80-90%7.4-7.1 (m, Ar-H), 6.9-6.7 (m, Ar-H), 5.7 (s, br, N-H), 3.0 (q, J=7.6 Hz, 2H, -CH₂-), 2.3 (s, 3H, Ar-CH₃), 1.4 (t, J=7.6 Hz, 3H, -CH₃).

Note: Yields are estimates and may vary. NMR data are hypothetical and intended for illustrative purposes.

Troubleshooting Guide

Even robust protocols can encounter issues. This section addresses common problems and provides actionable solutions.[12][17][18]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI).[12] 2. Insufficiently inert atmosphere. 3. Poor quality of base or solvent. 4. Low reaction temperature.1. Use a fresh bottle of high-purity CuI. 2. Ensure the reaction setup is leak-proof and the evacuate/backfill cycles are performed carefully. 3. Use freshly dried, anhydrous solvent and a finely ground, dry base. 4. Confirm the temperature of the heating block/oil bath.
Formation of Side Products (e.g., debromination)Presence of protic impurities (water) which can protonate intermediates.[17]Ensure all glassware is meticulously oven-dried. Use high-quality anhydrous solvents and reagents.
Difficult Purification Co-elution of product with starting materials or byproducts. Copper salts not fully removed.Adjust the polarity of the chromatography eluent for better separation. Ensure the filtration through Celite® is performed carefully and the pad is washed thoroughly.

Safety Precautions

Standard laboratory safety practices must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood.

  • Reagent Handling: Copper iodide is harmful if swallowed and can cause irritation. Organic solvents like toluene are flammable and volatile. Avoid inhalation of vapors and skin contact.

  • Pressure: Reactions in sealed tubes at elevated temperatures can build pressure. Use appropriate glassware (e.g., Schlenk tubes) and a blast shield.

  • Exothermic Reactions: While this specific protocol is generally well-behaved, all cross-coupling reactions have the potential to be exothermic.[19][20][21][22][23] For larger-scale reactions, consider controlled addition of reagents and monitoring of the internal temperature.

Conclusion

The ligand-assisted copper-catalyzed Ullmann condensation described herein provides a reliable, efficient, and scalable method for the N-arylation of this compound. By understanding the key roles of the catalyst, ligand, and reaction conditions, researchers can successfully synthesize a diverse library of N-arylated benzoxazole derivatives. This protocol serves as a valuable tool for professionals in drug discovery and organic synthesis, facilitating the construction of complex molecules with significant therapeutic and material potential.

References

Application of 5-Bromo-2-ethylbenzo[d]oxazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, highly versatile derivative: 5-Bromo-2-ethylbenzo[d]oxazole . The strategic placement of a bromine atom at the 5-position and an ethyl group at the 2-position provides a unique combination of features for elaboration into novel therapeutic agents. The bromine atom serves as a key synthetic handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the ethyl group can influence solubility, metabolic stability, and binding interactions with biological targets.

This document provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an examination of its potential in targeting various disease states, including cancer, neurodegenerative disorders, and infectious diseases.[1][4][5][6]

The Benzoxazole Core: A Versatile Pharmacophore

Benzoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5] Their planar, bicyclic structure allows them to mimic endogenous purine bases like adenine and guanine, facilitating interactions with various enzymes and receptors within biological systems.[5] The utility of the benzoxazole core is further enhanced by the ease with which it can be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.

Strategic Importance of this compound

The subject of this guide, this compound, is a particularly valuable building block for several reasons:

  • Synthetic Tractability : The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, heteroaryl, and amino moieties, creating vast libraries of novel compounds.

  • Modulation of Physicochemical Properties : The 2-ethyl group can enhance the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability. It can also provide a vector for interaction with hydrophobic pockets in target proteins.

  • Structure-Activity Relationship (SAR) Exploration : The ability to systematically modify the 5-position allows for a thorough investigation of the structure-activity relationships of a compound series. The introduction of different substituents can probe the electronic and steric requirements for optimal target engagement.[7][8]

Key Therapeutic Areas for this compound Derivatives

Oncology: Targeting Kinase Signaling and Angiogenesis

Numerous benzoxazole derivatives have been investigated as potent anticancer agents, with many acting as inhibitors of key protein kinases.[9][10][11] For instance, derivatives of 5-chlorobenzoxazole have shown significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[12][13][14] The 5-bromo scaffold of this compound can be leveraged to synthesize analogs that target the ATP-binding site of kinases like VEGFR-2 and c-Met.

Below is a conceptual signaling pathway illustrating the role of VEGFR-2 in angiogenesis and its inhibition by a hypothetical benzoxazole derivative.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activates PI3K PI3K P_VEGFR2->PI3K Recruits & Activates Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Promotes Benzoxazole_Inhibitor 5-Substituted-2-ethyl- benzoxazole Derivative Benzoxazole_Inhibitor->P_VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Neurodegenerative Diseases: Modulating Cholinesterase Activity

Benzoxazole and benzimidazole derivatives are being explored for their potential in treating Alzheimer's disease.[4][6][15] One of the key pathological features of Alzheimer's is the decline in acetylcholine levels, and inhibitors of acetylcholinesterase (AChE) are a mainstay of current therapy.[16] The benzoxazole scaffold can be used to design novel AChE inhibitors.[16][17] By utilizing this compound, researchers can synthesize a variety of derivatives to probe the active site of AChE and optimize inhibitory activity.

Antimicrobial Agents: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[1][5][18][19] The mechanism of action for some of these compounds is believed to involve the inhibition of essential enzymes like DNA gyrase.[19] this compound provides a platform for creating new antimicrobial compounds with potentially novel mechanisms of action to overcome existing resistance.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and functionalization of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Synthesis of this compound

A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.

Protocol 4.1.1: Condensation of 2-Amino-4-bromophenol with Propionic Anhydride

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-4-bromophenol (1.0 eq) and polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol).

  • Addition of Reagents : Slowly add propionic anhydride (1.2 eq) to the mixture while stirring.

  • Reaction : Heat the reaction mixture to 140-160 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Allow the mixture to cool to approximately 80 °C and then pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralization and Extraction : Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position is a versatile handle for introducing molecular diversity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for this purpose.[20][21][22][23][24][25]

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base, Ligand) Start->Buchwald Aryl_Product 5-Aryl-2-ethylbenzo[d]oxazole Suzuki->Aryl_Product Amino_Product 5-Amino-2-ethylbenzo[d]oxazole Derivative Buchwald->Amino_Product

Caption: Synthetic workflow for the diversification of this compound.

Protocol 4.2.1: Suzuki-Miyaura Coupling [20][21][26][27]

  • Reaction Setup : To a dry Schlenk tube, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq).

  • Solvent and Degassing : Add a suitable solvent system (e.g., dioxane/water 4:1). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene, DMF
Temperature 80-110 °C

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

Protocol 4.2.2: Buchwald-Hartwig Amination [22][23][24][25]

  • Reaction Setup : In an oven-dried Schlenk tube, combine this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base such as sodium tert-butoxide (1.2-1.5 eq).

  • Addition of Amine and Solvent : Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon). Add the desired primary or secondary amine (1.1-1.3 eq) followed by an anhydrous solvent like toluene or dioxane.

  • Reaction : Heat the sealed tube in a preheated oil bath at 90-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Work-up : After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • Purification : Concentrate the filtrate and purify the crude product by column chromatography.

ParameterRecommended Condition
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 90-110 °C

Table 2: Recommended conditions for Buchwald-Hartwig amination.

Characterization of Synthesized Compounds

The identity and purity of the synthesized this compound and its derivatives should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound and fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotopic pattern.

  • Infrared (IR) Spectroscopy : Confirms the presence of key functional groups.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategic functionalization allows for the rapid generation of diverse compound libraries for screening against a multitude of biological targets. The robust and well-established protocols for its synthesis and subsequent modification, particularly through palladium-catalyzed cross-coupling reactions, make it an attractive starting point for drug discovery programs in oncology, neurodegenerative diseases, and infectious diseases. Researchers and drug development professionals are encouraged to explore the potential of this building block in their quest for novel and effective therapeutic agents.

References

Application Note: A High-Throughput Screening Framework for Identifying Novel Benzoxazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities.[1][2][3] While specific screening data for 5-Bromo-2-ethylbenzo[d]oxazole is not extensively documented in public literature, the broader benzoxazole class has shown significant promise, particularly as inhibitors of protein kinases.[1][4] Kinase inhibitors are a cornerstone of modern targeted therapy, especially in oncology.[5] This application note provides a comprehensive, field-proven framework for a high-throughput screening (HTS) campaign designed to identify novel benzoxazole-based inhibitors of a representative therapeutic target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][3]

We will detail a robust and sensitive biochemical assay using Homogeneous Time-Resolved Fluorescence (HTRF®) technology. HTRF is a leading assay platform for HTS due to its high signal-to-noise ratio, low background interference, and suitability for miniaturization.[6][7]

Part 1: Assay Principle - HTRF® Kinase Activity Assay

The HTRF® kinase assay is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based method designed to measure kinase activity by detecting the phosphorylation of a specific substrate.[6][7][8]

The core principle involves:

  • Kinase Reaction: The kinase (e.g., VEGFR-2) transfers a phosphate group from ATP to a biotin-labeled substrate peptide. The extent of this reaction is modulated by the presence of inhibitors from the benzoxazole library.

  • Detection: The reaction is stopped, and two detection reagents are added:

    • Europium (Eu³⁺) Cryptate-labeled anti-phospho-specific antibody: This donor fluorophore specifically recognizes and binds to the phosphorylated substrate.

    • Streptavidin-XL665 (SA-XL665): This acceptor fluorophore binds to the biotin tag on the substrate peptide.

  • Signal Generation: When the substrate is phosphorylated, the donor (Eu³⁺-cryptate on the antibody) and acceptor (XL665 on streptavidin) are brought into close proximity. Upon excitation of the Europium donor at 320 nm, it transfers energy to the XL665 acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm.[9] The signal from the donor itself is also measured at 620 nm.

A high TR-FRET signal (ratio of 665 nm/620 nm emission) indicates high kinase activity, while a low signal indicates inhibition.[8] This ratiometric measurement corrects for well-to-well variations and increases assay robustness.[6]

Mechanism of HTRF Kinase Assay

HTRF_Principle cluster_0 No Inhibition (High Kinase Activity) cluster_1 Inhibition (Low Kinase Activity) Kinase_Active VEGFR-2 (Active) Phospho_Substrate Biotin Substrate-P Kinase_Active->Phospho_Substrate Phosphorylation ATP_Active ATP ADP ADP Substrate_Biotin Biotin Substrate Detection_Complex Eu-Ab P Biotin Substrate SA-XL665 Phospho_Substrate->Detection_Complex Detection Reagents Added Light_High High TR-FRET Signal (665nm) Detection_Complex->Light_High Energy Transfer Kinase_Inactive VEGFR-2 (Inhibited) No_Reaction No Phosphorylation Kinase_Inactive->No_Reaction Inhibitor Benzoxazole Inhibitor Inhibitor->Kinase_Inactive ATP_Inactive ATP Substrate_Biotin_2 Biotin Substrate Light_Low Low TR-FRET Signal HTS_Workflow start Start plate_prep 1. Compound Plating (50 nL Benzoxazole Library) start->plate_prep add_enzyme 2. Add 2X Enzyme/Substrate Mix (5 µL) plate_prep->add_enzyme pre_incubate 3. Pre-incubation (15 min @ RT) add_enzyme->pre_incubate add_atp 4. Add 2X ATP Solution (5 µL) pre_incubate->add_atp react 5. Kinase Reaction (60 min @ 30°C) add_atp->react add_detect 6. Add 2X Detection Mix (10 µL) react->add_detect detect_incubate 7. Detection Incubation (60 min @ RT) add_detect->detect_incubate read 8. Read Plate (HTRF Reader) detect_incubate->read end End read->end

References

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors Using the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. This guide provides an in-depth exploration of the benzoxazole scaffold, a "privileged" heterocyclic structure, as a core element in the design and development of potent and selective kinase inhibitors. We will cover the rationale for its use, detailed synthetic protocols, robust bioassay methodologies for evaluation, and principles of structure-activity relationship (SAR) to guide lead optimization.

The Rationale: Why Kinases and Why Benzoxazole?

Protein Kinases as Premier Therapeutic Targets

Protein kinases function as key nodes in cellular signal transduction pathways. They catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or stability. Given their central role, aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and migration—fundamental characteristics of cancer. Consequently, inhibiting rogue kinases has proven to be a highly successful therapeutic strategy.

The Benzoxazole Scaffold: A Privileged Core for Kinase Inhibition

In the vast landscape of medicinal chemistry, certain molecular frameworks appear repeatedly in successful drugs, earning them the label of "privileged structures." The benzoxazole moiety is one such scaffold.[1][2][3] It is a bicyclic aromatic heterocycle that offers a unique combination of features making it exceptionally well-suited for kinase inhibitor design:

  • Structural Rigidity: The planar and rigid nature of the benzoxazole core reduces the entropic penalty upon binding to the target, often contributing to higher affinity.

  • Hinge-Binding Mimic: The arrangement of nitrogen and oxygen atoms in the oxazole ring allows it to act as an effective hydrogen bond acceptor and/or donor, enabling it to form crucial interactions with the "hinge region" of the kinase ATP-binding pocket—a key anchoring point for many inhibitors.[4][5]

  • Synthetic Tractability: The benzoxazole core can be synthesized through robust and well-established chemical reactions, and its structure allows for facile introduction of diverse substituents at key positions (primarily C2 and C5/C6) to modulate potency, selectivity, and pharmacokinetic properties.[6][7]

  • Proven Clinical Relevance: Numerous benzoxazole-containing compounds have demonstrated potent anticancer activity by targeting various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases.[7][8][9]

Design and Synthesis of Benzoxazole Derivatives

The development process begins with the rational design and chemical synthesis of a focused library of compounds.

Rational Design Strategy

The majority of kinase inhibitors are ATP-competitive, meaning they are designed to occupy the same binding site as the natural substrate, ATP. Our design rationale focuses on creating benzoxazole derivatives that mimic the key interactions of ATP.

A common pharmacophore model for a benzoxazole-based kinase inhibitor includes:

  • Hinge-Binding Head: The benzoxazole core itself, which anchors the molecule in the hinge region.

  • Hydrophobic Tail: An aryl or alkyl group, typically at the C2 position, that occupies a nearby hydrophobic pocket, enhancing affinity and contributing to selectivity.

  • Solubilizing/Interacting Groups: Substituents on the benzo portion of the scaffold or on the C2-substituent that can form additional interactions or improve physicochemical properties.

Computational tools such as molecular docking are invaluable at this stage to predict binding modes and prioritize synthetic targets.[10][11]

General Synthetic Protocol 1: One-Pot Condensation for Benzoxazole Core Synthesis

This protocol describes a common and efficient method for constructing the 2-substituted benzoxazole core.

Objective: To synthesize a 2-aryl-benzoxazole derivative from an o-aminophenol and a benzoic acid.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Substituted Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Toluene or Xylene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq), the desired substituted benzoic acid (1.1 eq), and polyphosphoric acid (PPA) (approx. 10-20 times the weight of the aminophenol).

  • Heating: Heat the reaction mixture to 180-220 °C with vigorous stirring. The optimal temperature may vary depending on the substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.

  • Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100 °C. Carefully and slowly pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous mixture with Ethyl Acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted benzoxazole.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry.

Visualization: General Synthetic Scheme

The following diagram illustrates a versatile synthetic pathway for generating a library of benzoxazole derivatives, starting from the key cyclization step.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Further Derivatization (Example) 2-Aminophenol 2-Aminophenol PPA_Heat PPA, Heat 2-Aminophenol->PPA_Heat R1-COOH Substituted Carboxylic Acid R1-COOH->PPA_Heat Benzoxazole_Core 2-(R1)-Benzoxazole PPA_Heat->Benzoxazole_Core Nitration Nitration Benzoxazole_Core->Nitration HNO3/H2SO4 Intermediate 5-Nitro-2-(R1)-Benzoxazole Reduction SnCl2 or H2/Pd-C Intermediate->Reduction Amine 5-Amino-2-(R1)-Benzoxazole Reduction->Amine Acylation R2-COCl, Base Amine->Acylation Final_Product Amide-Substituted Benzoxazole Inhibitor Acylation->Final_Product Nitration->Intermediate G HTS Primary Screen (Single Concentration) IC50 Biochemical IC50 (Dose-Response) HTS->IC50 Identify Hits Cell_Assay Cellular Assays (Proliferation, Target Engagement) IC50->Cell_Assay Confirm Potency Selectivity Kinase Selectivity Panel Screening Cell_Assay->Selectivity Assess Specificity ADME In Vitro ADME/Tox (Solubility, Permeability, Stability) Selectivity->ADME Evaluate Drug-like Properties In_Vivo In Vivo Efficacy (Xenograft Models) ADME->In_Vivo Test in Animal Models Candidate Candidate Drug In_Vivo->Candidate G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Benzoxazole Inhibitor Hinge Hinge Region (e.g., Glu-NH, Ala-CO) Hydrophobic Hydrophobic Pocket I Solvent Solvent-Exposed Region Gatekeeper Gatekeeper Residue Core Benzoxazole Core Core->Hinge H-Bond R1 C2-Aryl Group (R1) R1->Hydrophobic van der Waals R2 C5-Substituent (R2) R2->Solvent H-Bond / Dipole

References

Application Note: Transition-Metal-Catalyzed C-H Activation Strategies for the Functionalization of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Cross-Coupling

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and materials science applications.[1] Traditionally, the synthesis of functionalized benzoxazoles relies on classical cross-coupling reactions, which necessitate pre-functionalization of the substrate (e.g., halogenation or metallation). This multi-step approach can be inefficient, costly, and generate significant waste.

Direct C–H activation has emerged as a paradigm-shifting strategy, offering a more atom- and step-economical pathway to molecular complexity.[2][3] By targeting the ubiquitous C–H bonds, this methodology allows for the direct installation of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-activated starting materials.[4][5] This application note provides a detailed experimental framework for the C–H functionalization of a specific, electronically complex substrate: 5-Bromo-2-ethylbenzo[d]oxazole. We will explore a palladium-catalyzed direct arylation and a complementary iridium-catalyzed borylation, providing researchers with versatile tools for late-stage functionalization.

Strategic Analysis of the Substrate: this compound

The reactivity of this compound in C–H activation is governed by several competing factors:

  • Directing Group Ability: The nitrogen atom of the oxazole ring can act as a Lewis basic site, coordinating to a transition metal center. This coordination directs the catalyst to a proximal C–H bond, facilitating its cleavage.[2][4][6] In this substrate, the C7–H bond is ideally positioned for such a chelation-assisted activation.

  • Electronic Profile: The benzoxazole ring system is generally considered electron-deficient, which can influence the rate and feasibility of the C–H activation step, often considered the rate-determining step in many catalytic cycles.[7][8]

  • Steric Hindrance: The 2-ethyl group provides some steric bulk, but it does not significantly hinder access to the C7 position.

  • Competing Reactive Sites: The C5-Bromo substituent presents a potential site for competitive oxidative addition, a common pathway in palladium catalysis.[8] Therefore, achieving chemoselectivity for C–H activation over C–Br activation is a critical experimental challenge. The choice of ligand and reaction conditions is paramount to favoring the desired C–H functionalization pathway.

Mechanistic Rationale: Palladium-Catalyzed C7-Arylation

A widely accepted mechanism for this transformation is the Concerted Metalation-Deprotonation (CMD) pathway.[5] The catalytic cycle, illustrated below, outlines the key steps that leverage the directing group to achieve regioselective arylation.

G Pd_II_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) + Ligand Coordination Coordination Complex (N-atom directs Pd) Pd_II_precatalyst->Coordination + Substrate Substrate 5-Bromo-2-ethyl- benzo[d]oxazole Substrate->Coordination CMD Concerted Metalation- Deprotonation (CMD) C7-H Activation Coordination->CMD Palladacycle Five-Membered Palladacycle Intermediate CMD->Palladacycle Forms Pd-C bond OxAdd Oxidative Addition Palladacycle->OxAdd ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim Forms C-C bond Product C7-Arylated Product RedElim->Product Pd_II_regen Regenerated Pd(II) Catalyst RedElim->Pd_II_regen Pd_II_regen->Coordination Enters next cycle Base Base (e.g., K₂CO₃, PivOH) Base->CMD Assists Proton Abstraction

Caption: Proposed catalytic cycle for Pd-catalyzed C7-arylation.

The key to success is the formation of the five-membered palladacycle intermediate via CMD. This step is generally favored over the oxidative addition of the aryl bromide and is crucial for selectivity. The ligand's steric and electronic properties play a significant role in stabilizing the intermediates and promoting the desired reductive elimination step.[8][9]

Detailed Experimental Protocol 1: Palladium-Catalyzed C7-Arylation

This protocol describes the direct arylation of this compound with 4-bromotoluene at the C7 position.

Reagents and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )Amount (mg)MmolEquivalentsPurpose
This compound135525-66-5226.071130.51.0Substrate
4-Bromotoluene106-38-7171.041280.751.5Arylating Agent
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.505.60.0250.05Catalyst Precursor
Tricyclohexylphosphine (PCy₃)2622-14-2280.4914.00.050.10Ligand
Potassium Carbonate (K₂CO₃)584-08-7138.211381.02.0Base
Pivalic Acid (PivOH)75-98-9102.1315.30.150.3Additive/Proton Shuttle
1,4-Dioxane (anhydrous)123-91-188.112.5 mL--Solvent
Nitrogen or Argon Gas-----Inert Atmosphere
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (113 mg), 4-bromotoluene (128 mg), Pd(OAc)₂ (5.6 mg), PCy₃ (14.0 mg), K₂CO₃ (138 mg), and pivalic acid (15.3 mg).

    • Causality: The use of a flame-dried Schlenk tube and an inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst, which is sensitive to oxygen, especially at elevated temperatures.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Under a positive pressure of inert gas, add 2.5 mL of anhydrous 1,4-dioxane via syringe.

    • Causality: Anhydrous solvent is used to prevent quenching of the active catalytic species and potential side reactions. Dioxane is a common solvent for these types of reactions due to its high boiling point and ability to dissolve both organic substrates and inorganic salts.[10]

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 18-24 hours.

    • Causality: High temperature is required to overcome the activation energy barrier for the C–H cleavage step.[10] Vigorous stirring ensures homogeneity in the heterogeneous mixture (due to K₂CO₃).

  • Work-up and Extraction: After the reaction period, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The aqueous washes remove residual pivalic acid, potassium carbonate, and other water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-(p-tolyl)-5-bromo-2-ethylbenzo[d]oxazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Strategy: Iridium-Catalyzed C-H Borylation

For applications requiring a versatile functional handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira), C–H borylation is an exceptionally powerful tool. Iridium-based catalysts are highly efficient for this transformation, often exhibiting different regioselectivity compared to palladium.[11][12]

Protocol 2: Iridium-Catalyzed C7-Borylation

This protocol installs a boronate ester at the C7 position, which can be subsequently used in a wide array of transformations.

Reagent/MaterialCAS No.M.W. ( g/mol )Amount (mg)MmolEquivalentsPurpose
This compound135525-66-5226.071130.51.0Substrate
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.941900.751.5Boron Source
[Ir(OMe)(COD)]₂12148-71-9662.718.30.01250.025Catalyst Precursor
4,4'-di-tert-butyl-2,2'-bipyridine729-00-0268.4113.40.050.1Ligand
Cyclohexane (anhydrous)110-82-784.162.5 mL--Solvent
Step-by-Step Procedure
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, add this compound (113 mg), B₂pin₂ (190 mg), [Ir(OMe)(COD)]₂ (8.3 mg), and 4,4'-di-tert-butyl-2,2'-bipyridine (13.4 mg) to a Schlenk tube with a stir bar.

  • Solvent Addition & Reaction: Add 2.5 mL of anhydrous cyclohexane. Seal the tube, remove it from the glovebox, and heat in an oil bath at 80 °C for 16 hours.

    • Causality: Iridium-catalyzed borylations can often proceed under milder conditions than Pd-catalyzed arylations.[13] Cyclohexane is a common non-coordinating solvent for this chemistry. The bipyridine ligand is crucial for the catalytic activity.[13]

  • Work-up and Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to obtain the desired boronate ester product.

Overall Experimental Workflow

The following diagram outlines the logical flow from preparation to final analysis for a typical C–H activation experiment.

G A 1. Reagent Preparation B 2. Reaction Setup (Flame-dried glassware, inert atmosphere) A->B C 3. Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) B->C D 4. Reaction Execution (Heating & Stirring) C->D E 5. Reaction Monitoring (TLC / GC-MS) D->E Periodically E->D Continue if incomplete F 6. Work-up (Quenching, Extraction, Washing) E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: General experimental workflow for C-H activation.

Conclusion

Direct C–H activation provides a powerful and versatile platform for the functionalization of complex heterocyclic molecules like this compound. The palladium-catalyzed C7-arylation protocol leverages the innate directing ability of the oxazole nitrogen to achieve high regioselectivity, offering a direct route to novel biaryl structures. The complementary iridium-catalyzed borylation protocol transforms a typically inert C–H bond into a versatile boronate ester, opening a gateway to a vast array of subsequent chemical transformations. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can overcome challenges of chemoselectivity and efficiently construct valuable molecular architectures for drug discovery and materials science.

References

Application Notes: 5-Bromo-2-ethylbenzo[d]oxazole in Fluorescent Probe Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Core as a Privileged Fluorophore

Benzoxazole derivatives are a cornerstone in the development of advanced fluorescent probes.[1][2] Their rigid, planar, and electron-rich heterocyclic structure gives rise to desirable photophysical properties, including high quantum yields and environmental sensitivity, making them ideal scaffolds for bioimaging and sensing applications.[1][3] Within this class, 5-Bromo-2-ethylbenzo[d]oxazole emerges as a particularly strategic building block for synthetic chemists.

This compound ingeniously combines three key features:

  • The Benzoxazole Core: The intrinsic fluorophore responsible for the molecule's fluorescent properties.

  • The 2-Ethyl Group: This alkyl substituent enhances solubility in organic solvents and can subtly modulate the electronic properties of the benzoxazole system.

  • The 5-Bromo Substituent: This is the most critical feature for probe development. The bromine atom serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of various functionalities to tune the probe's optical properties and introduce target-specificity.

These application notes provide a comprehensive guide to leveraging this compound in the synthesis of novel fluorescent probes, focusing on established, reliable cross-coupling methodologies.

Core Principle: π-System Extension via Cross-Coupling

The foundational strategy for creating diverse fluorescent probes from this compound is the extension of the molecule's π-conjugated system. By replacing the bromine atom with an aryl, heteroaryl, or alkynyl group, the electron delocalization across the molecule is increased. This modification directly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.[4]

Two of the most powerful and widely adopted methods for achieving this transformation are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.[5][6]

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the benzoxazole (aryl halide) and an organoboron species (typically an arylboronic acid or ester). It is renowned for its mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a first-choice method for generating 5-arylbenzoxazole derivatives.[7][8][9]

  • Sonogashira Coupling: This reaction couples the benzoxazole with a terminal alkyne, creating an arylethynyl linkage.[10][11] This is an exceptionally efficient way to introduce a rigid, linear π-extending linker, which can be a fluorophore itself or a handle for subsequent "click chemistry" modifications.[12]

The choice between these methods allows researchers to rationally design and synthesize probes with finely tuned photophysical properties tailored for specific applications.[13][14][15]

Experimental_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis & Validation node_setup 1. Reaction Setup - Add Reagents to Flask - Inert Atmosphere (N₂/Ar) node_solvent 2. Add Degassed Solvent node_setup->node_solvent node_heat 3. Heat & Stir (85-95°C) - Monitor by TLC node_solvent->node_heat node_workup 4. Work-up - Cool & Quench - Extract with Ethyl Acetate - Dry & Concentrate node_heat->node_workup node_purify 5. Column Chromatography node_workup->node_purify node_char 6. Characterization - NMR & Mass Spectrometry node_purify->node_char node_photo 7. Photophysical Measurement - UV-Vis & Fluorescence Spectra node_char->node_photo

References

Troubleshooting & Optimization

Side-product formation in Suzuki reactions with 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side-product formation, specifically when using N-heterocyclic substrates like 5-Bromo-2-ethylbenzo[d]oxazole. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with this compound has a low yield and multiple spots on TLC/LC-MS. What are the likely side-products and how do I identify them?

A1: Low yields in Suzuki-Miyaura couplings are frequently due to the formation of one or more undesired side-products that consume your starting materials.[1] For a reaction involving this compound, the three most common culprits are:

  • Homo-coupling Product: The undesired coupling of two boronic acid molecules to form a symmetrical biaryl. This byproduct will have a molecular weight corresponding to twice the aryl group of your boronic acid, minus two boron-containing groups.

  • Dehalogenated Starting Material: The reduction of this compound to 2-ethylbenzo[d]oxazole, where the bromine atom is replaced by a hydrogen.[2][3] This is often observed with N-heterocyclic halides.[3]

  • Protodeboronated Product: The protonolysis of your boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[4][5] This results in the formation of a simple arene corresponding to your boronic acid partner.

Identification Strategy:

  • Mass Spectrometry (LC-MS/GC-MS): This is the most definitive method. Analyze your crude reaction mixture and look for mass peaks corresponding to the molecular weights of the three potential side-products listed above, alongside your desired product and remaining starting materials.

  • Thin Layer Chromatography (TLC): The dehalogenated and protodeboronated byproducts are typically less polar than the corresponding starting materials and will exhibit higher Rf values. The homo-coupled product's polarity will vary but it will appear as a distinct new spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude mixture can reveal characteristic signals. For dehalogenation, you will see a new aromatic proton signal in the region where the carbon-bromine bond existed.[2] For protodeboronation, you will see the signals for the simple arene byproduct.

Q2: I've identified a significant amount of a biaryl byproduct from my boronic acid. What causes this homo-coupling and how can I prevent it?

A2: This side-product is the result of boronic acid homo-coupling. The primary mechanistic driver for this reaction is the presence of Pd(II) species and dissolved oxygen in your reaction mixture.[1][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically promote the coupling of two boronic acid molecules to regenerate Pd(0).[6][7]

Causality & Prevention Strategies:

  • Cause: Inadequate degassing of solvents and reaction vessel.

    • Solution: Rigorous exclusion of oxygen is critical.[6] Employ at least three freeze-pump-thaw cycles for your solvent and reaction mixture, or sparge the solvent with an inert gas (Argon or Nitrogen) for a minimum of 15-30 minutes prior to adding the catalyst.[7]

  • Cause: Using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient reduction to Pd(0).

    • Solution: While many Pd(II) sources are effective, using a Pd(0) pre-catalyst like Pd₂(dba)₃ can be advantageous. If using a Pd(II) source, ensure your phosphine ligand is present in sufficient quantity to facilitate the reduction to the active Pd(0) species. In some cases, adding a mild reducing agent has been shown to suppress homo-coupling.[6]

  • Cause: The reaction is too slow, allowing the competing homo-coupling pathway to dominate.

    • Solution: Increase the reaction rate by carefully increasing the temperature or by switching to a more active catalyst system (e.g., using a more electron-rich and bulky phosphine ligand like SPhos or XPhos) that promotes faster reductive elimination of the desired product.[8]

Below is a diagram illustrating the main catalytic cycle and the diversion to the homo-coupling side reaction.

Suzuki_Side_Reactions Figure 1: Suzuki Catalytic Cycle and Competing Side Reactions pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)-X(L₂) Oxidative Addition Intermediate pd0->ox_add trans Ar-Pd(II)-Ar'(L₂) Transmetalation Intermediate ox_add->trans pd_h L₂Pd(II)-H(Ar) Hydride Intermediate ox_add->pd_h Hydride Source trans->pd0 product Ar-Ar' (Desired Product) trans->product Reductive Elimination ar_x Ar-X (5-Bromo-2-ethyl- benzo[d]oxazole) ar_x->ox_add Oxidative Addition ar_boronic Ar'-B(OH)₂ (Boronic Acid) homo_product Ar'-Ar' (Homo-coupling) ar_boronic->homo_product O₂, Pd(II) proto_product Ar'-H (Protodeboronation) ar_boronic->proto_product H⁺ Source (e.g., H₂O) base Base (e.g., K₃PO₄) base->trans Transmetalation dehalo_product Ar-H (Dehalogenation) pd_h->dehalo_product Reductive Elimination

Caption: The main Suzuki catalytic cycle and key side reactions.

Q3: My main byproduct is 2-ethylbenzo[d]oxazole. What causes this dehalogenation and how can I minimize it?

A3: The formation of 2-ethylbenzo[d]oxazole indicates a dehalogenation side reaction, where the C-Br bond is reductively cleaved.[2] This occurs via a palladium-hydride (Pd-H) intermediate.[3] This Pd-H species can be generated from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace water.[1][3] The Ar-Pd(II)-X intermediate can then react with the hydride to reductively eliminate Ar-H (your byproduct) instead of proceeding through the desired transmetalation step.[1] N-heterocyclic halides, like your substrate, can be particularly susceptible to this side reaction.[3]

Causality & Prevention Strategies:

  • Cause: Hydride donation from the base or solvent.

    • Solution: Avoid bases that can easily provide a hydride, such as those with α-protons or amine bases. Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred.[8] Similarly, avoid using alcohol solvents if dehalogenation is a problem. Anhydrous aprotic solvents like dioxane or toluene are standard.[3]

  • Cause: Slow transmetalation or reductive elimination allows the Pd-H pathway to compete.

    • Solution: Accelerate the main catalytic cycle. Use a more active and bulky electron-rich ligand (e.g., SPhos, RuPhos, XPhos) to promote faster oxidative addition and reductive elimination.[1][8] Increasing the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) can also favor the transmetalation step.

  • Cause: High reaction temperatures or prolonged reaction times.

    • Solution: While heat can be necessary, excessive temperatures can promote decomposition pathways.[2] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) with a more active catalyst system.

Q4: I'm observing the arene byproduct from my boronic acid. What is this protodeboronation and how do I suppress it?

A4: This byproduct results from protodeboronation (or protodeborylation), a reaction where the carbon-boron bond of your boronic acid is cleaved by a proton source (like water) and replaced with a carbon-hydrogen bond.[4][5] This is a very common decomposition pathway for boronic acids and is highly dependent on the substrate, pH, temperature, and even the catalyst itself.[4][5] Heteroaromatic boronic acids are often particularly prone to this side reaction.[5]

Causality & Prevention Strategies:

  • Cause: Inherent instability of the boronic acid under basic, aqueous, and/or high-temperature conditions.

    • Solution 1: Use a more stable boronic acid derivative. Boronate esters, particularly pinacol esters (Bpin), are significantly more robust and less susceptible to protodeboronation.[1] You can either purchase the pinacol ester or synthesize it from the corresponding boronic acid.

    • Solution 2: Use milder bases. Strong bases can accelerate protodeboronation.[5] A weaker base like potassium fluoride (KF) or a moderately strong base like K₃PO₄ is often a better choice than strong hydroxides.[8]

  • Cause: Presence of excess water and high temperatures.

    • Solution: Minimize water in the reaction. While some Suzuki reactions benefit from aqueous co-solvents, if protodeboronation is severe, switch to an anhydrous solvent system and use an anhydrous base (e.g., powdered, flame-dried K₃PO₄).[8] Run the reaction at the lowest effective temperature.

  • Cause: Palladium-catalyzed protodeboronation.

    • Solution: Recent studies have shown that bulky phosphine ligands on Pd(II) intermediates can sometimes accelerate protodeboronation.[9][10] If you suspect this is an issue, you may need to screen different ligands. However, for most systems, the benefits of bulky ligands in promoting the desired coupling outweigh this potential negative effect.

Troubleshooting Summary & Recommended Conditions

This table provides a quick reference for optimizing your reaction to minimize specific side-products.

ParameterTo Minimize Homo-couplingTo Minimize DehalogenationTo Minimize Protodeboronation
Palladium Source Pd(0) source (e.g., Pd₂(dba)₃) preferred.[7]Use a highly active pre-catalyst (e.g., Buchwald G3/G4 palladacycles).Standard Pd(0) or Pd(II) sources are acceptable.
Ligand Standard ligands (e.g., PPh₃, SPhos).Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos).[1][8]Standard ligands; be aware bulky ligands may sometimes promote it.[10]
Base Any standard inorganic base (e.g., K₂CO₃, K₃PO₄).Anhydrous, non-hydride donating base (e.g., powdered K₃PO₄).[8]Milder, anhydrous base (e.g., KF, K₃PO₄).[8]
Boron Reagent High-purity boronic acid.Standard boronic acid or ester.Use a stable boronate ester (e.g., pinacol ester).[1]
Solvent Aprotic (Toluene, Dioxane).Anhydrous, aprotic (Toluene, Dioxane).[3]Anhydrous, aprotic (Toluene, Dioxane).
Key Technique Rigorous degassing (freeze-pump-thaw or sparging).[6][7]Use a more active catalyst to outcompete the side reaction.Use anhydrous conditions and the lowest effective temperature.

Experimental Protocols

General Starting Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point that can be modified based on the troubleshooting guidance above.

Protocol_Workflow prep1 1. Add aryl bromide (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) to a dry flask. prep2 2. Add a magnetic stir bar. prep1->prep2 reagent1 3. Add Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%). prep2->reagent1 reagent2 4. Add anhydrous, degassed solvent (e.g., Dioxane). reagent1->reagent2 rxn1 5. Seal the vessel and purge with Argon or Nitrogen. reagent2->rxn1 rxn2 6. Heat to 80-100 °C with vigorous stirring. rxn1->rxn2 rxn3 7. Monitor progress by TLC or LC-MS. rxn2->rxn3 workup1 8. Cool, dilute with EtOAc, and filter through Celite. rxn3->workup1 workup2 9. Wash filtrate with water and brine. workup1->workup2 workup3 10. Dry, concentrate, and purify by column chromatography. workup2->workup3

Caption: A standard workflow for setting up a Suzuki-Miyaura reaction.

Detailed Steps:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), and anhydrous powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[8]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[3]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[11]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 2–24 hours).[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Purification of 5-Bromo-2-ethylbenzo[d]oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-2-ethylbenzo[d]oxazole derivatives. The unique electronic and steric properties imparted by the bromo and ethyl substituents can introduce specific purification hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis of the crude this compound derivative shows multiple spots. What are the likely impurities?

A1: The presence of multiple spots on a TLC plate is a common observation and can be attributed to several factors.[1] Key potential impurities include:

  • Unreacted Starting Materials: Incomplete consumption of the initial 2-amino-4-bromophenol or propionyl chloride (or related starting materials) is a frequent cause of additional spots.

  • Incompletely Cyclized Intermediate: The intermediate N-(4-bromo-2-hydroxyphenyl)propionamide may persist if the cyclodehydration step is not driven to completion.

  • Isomeric Byproducts: If the starting 2-aminophenol contains isomeric impurities, you may form regioisomers of your target compound, which can be challenging to separate.[2]

  • Side-Reaction Products: Over-acylation or other side reactions can lead to a variety of structurally related impurities.[1]

  • Degradation Products: this compound derivatives can be susceptible to hydrolysis or other forms of degradation under harsh work-up or purification conditions.[2][3]

Q2: I'm struggling to remove a persistent, less polar impurity during column chromatography. What could it be and how can I remove it?

A2: A less polar impurity often points towards unreacted starting materials that are less functionalized than your product, or potentially a non-polar side product. For this compound derivatives, a likely candidate is any unreacted acylated intermediate that has not cyclized. To improve separation:

  • Optimize Solvent System: A systematic approach to optimizing your eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively resolve compounds with close Rf values.

  • Alternative Adsorbent: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or reverse-phase silica gel.

  • Recrystallization: This is a powerful technique if a suitable solvent system can be identified where the impurity has significantly different solubility from your desired product.[2]

Q3: My purified this compound derivative shows signs of degradation over time. What are the recommended storage conditions?

A3: Halogenated benzoxazoles can be sensitive to light, heat, and moisture.[2][3] To ensure long-term stability, store your purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C).[3]

Troubleshooting Guides

Guide 1: Low Recovery After Column Chromatography

Low recovery of the target compound after chromatographic purification is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving this issue.

Troubleshooting Workflow for Low Chromatographic Recovery

LowRecoveryWorkflow start Low Recovery Observed check_solubility Assess Product Solubility in Eluent start->check_solubility check_silica_activity Evaluate Silica Gel Activity check_solubility->check_silica_activity Good Solubility optimize_eluent Optimize Eluent System check_solubility->optimize_eluent Poor Solubility check_decomposition Check for On-Column Decomposition check_silica_activity->check_decomposition No Streaking use_deactivated_silica Use Deactivated Silica Gel check_silica_activity->use_deactivated_silica Product Streaking/ Tailing on TLC milder_conditions Employ Milder Purification Technique check_decomposition->milder_conditions Decomposition Suspected solution Improved Recovery check_decomposition->solution No Decomposition optimize_eluent->solution use_deactivated_silica->solution milder_conditions->solution PurificationStrategy crude_product Crude 5-Bromo-2-ethyl- benzo[d]oxazole Derivative initial_analysis TLC/NMR/LC-MS Analysis crude_product->initial_analysis decision Purity Assessment initial_analysis->decision high_purity High Purity (>95%) decision->high_purity Meets Specs low_purity Low Purity (<95%) decision->low_purity Impure final_product Pure Product high_purity->final_product chromatography Column Chromatography low_purity->chromatography recrystallization Recrystallization chromatography->recrystallization Further Purification Needed chromatography->final_product Purity Met recrystallization->final_product

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-ethylbenzo[d]oxazole. The following sections are designed in a question-and-answer format to directly address common experimental challenges.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters. However, successful coupling with heterocyclic halides like this compound requires careful optimization to navigate potential pitfalls.

Frequently Asked Questions & Troubleshooting

Q1: I am running my first Suzuki coupling with this compound. What are reliable starting conditions?

A1: For a robust starting point, a pre-formed palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is recommended. This combination ensures efficient generation of the active Pd(0) species and promotes the key steps of the catalytic cycle.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Aryl Halide This compound1.0 equiv
Boronic Acid/Ester Aryl or Vinyl Boronic Acid1.2 - 1.5 equiv
Pd Precatalyst Pd(dppf)Cl₂ or XPhos Pd G31 - 3 mol%
Base K₂CO₃ or K₃PO₄ (anhydrous)2.0 - 3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)0.1 M concentration
Temperature 80 - 100 °C-

Causality Explained: The reactivity of aryl bromides is intermediate between iodides and chlorides.[1] Using a robust catalyst system like Pd(dppf)Cl₂ is often effective for such substrates.[2][3] The aqueous solvent mixture is crucial for dissolving the inorganic base and facilitating the transmetalation step by activating the boronic acid.[4][5]

Q2: My reaction has stalled or shows very low conversion. What should I investigate first?

A2: Low conversion is a common issue that can often be traced back to fundamental reaction parameters. A systematic check is the most efficient way to diagnose the problem.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst and phosphine ligands are highly susceptible to oxidation.[6] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that the solvents were properly degassed. The formation of palladium black is a visual indicator of catalyst decomposition.[7]

  • Reagent Quality & Purity:

    • Boronic Acid Stability: Boronic acids can undergo decomposition or trimerize to form boroxines upon storage. More significantly, they are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, especially at high temperatures.[6][8] Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates.[6]

    • Solvent and Base: Use anhydrous and degassed solvents. Ensure your base is of high purity and has been stored correctly to prevent hydration.

  • Catalyst Activity: If you are using a Pd(II) source like Pd(OAc)₂ with a separate ligand, ensure both are fresh.[6] Precatalysts, which are more stable, are generally a better choice to ensure consistent activity.[9]

Q3: I am observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How can I prevent this?

A3: Homocoupling of the boronic acid is a frequent side reaction, primarily caused by the presence of oxygen.[4][6] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by palladium.

  • Mitigation Strategy 1: Rigorous Degassing: The most critical step is to ensure the complete exclusion of oxygen. Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the reaction.

  • Mitigation Strategy 2: Catalyst Choice: If using a Pd(II) salt like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be promoted by the homocoupling of the boronic acid.[4] Using a Pd(0) source like Pd(PPh₃)₄ or a well-defined precatalyst can sometimes minimize this pathway.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base.[11][12]

Frequently Asked Questions & Troubleshooting

Q1: I need to couple this compound with a secondary amine. What is a good general protocol?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the synergy between the ligand, base, and solvent. For a moderately reactive aryl bromide, a bulky, electron-rich biarylphosphine ligand is essential to facilitate both the oxidative addition and the final reductive elimination step.[13]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommendationRationale
Aryl Halide This compound1.0 equiv
Amine Primary or Secondary Amine1.2 equiv
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G31 - 3 mol%
Base NaOtBu or LHMDS1.5 equiv
Solvent Toluene or 1,4-Dioxane (anhydrous)0.1 - 0.2 M
Temperature 80 - 110 °C-

Causality Explained: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are required to deprotonate the amine-palladium complex, which is a key step in the catalytic cycle.[12][14] The choice of a bulky ligand like XPhos or RuPhos is critical; it promotes the rate-limiting reductive elimination step to form the C-N bond and prevents catalyst decomposition.[13][15]

Q2: My reaction is producing a significant amount of 2-ethylbenzo[d]oxazole (hydrodehalogenation byproduct). What is causing this?

A2: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[11] It can arise from two main pathways:

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, the palladium-amido intermediate can undergo β-hydride elimination. This forms an imine and a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated arene.[11]

  • Reaction with Base/Solvent: In some cases, the palladium catalyst can react with trace water or the base to form a palladium-hydride species that leads to the byproduct.

  • Mitigation Strategy: This side reaction is often highly dependent on the ligand.[16] Switching to a different class of bulky phosphine ligands (e.g., from XPhos to a different Buchwald ligand or a ferrocenyl-based ligand) can alter the geometry and electronics of the palladium center, disfavoring the β-hydride elimination pathway. Additionally, ensuring strictly anhydrous conditions is paramount.

Q3: My substrate contains a base-sensitive functional group. Can I use weaker bases like K₂CO₃?

A3: While strong alkoxide bases are standard, they can be incompatible with sensitive functional groups like esters or ketones.[16] For such cases, weaker inorganic bases can be employed, but this often requires adjusting other parameters.

  • Alternative Conditions: Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, but they may require higher temperatures or more active catalyst systems to achieve good yields.[16] The choice of solvent also becomes more critical; polar aprotic solvents like DMF or DMAc may be needed to solubilize these inorganic bases, but one must be cautious as some nitrogen-containing solvents can inhibit the catalyst.[17][18] An alternative approach is the use of a soluble organic base like DBU, sometimes in combination with an inorganic salt.[19][20]

Section 3: Mizoroki-Heck Coupling (C-C Bond Formation with Alkenes)

The Heck reaction provides a powerful method for the arylation of alkenes.[21] It involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base.[22][23]

Frequently Asked Questions & Troubleshooting

Q1: What are the standard conditions for performing a Heck reaction with this compound and an acrylate?

A1: The classical Heck reaction conditions are often a good starting point. Unlike the Suzuki and Buchwald-Hartwig reactions, the base is typically a weaker organic amine, and phosphine ligands, while often beneficial, are not always strictly necessary for reactive substrates.

Table 3: Recommended Starting Conditions for Mizoroki-Heck Coupling

ParameterRecommendationRationale
Aryl Halide This compound1.0 equiv
Alkene e.g., n-Butyl Acrylate or Styrene1.5 equiv
Pd Source Pd(OAc)₂2 - 5 mol%
Ligand (Optional) PPh₃ or P(o-tol)₃4 - 10 mol%
Base Et₃N or K₂CO₃2.0 equiv
Solvent DMF, DMAc, or Toluene (anhydrous)0.2 M
Temperature 100 - 140 °C-

Causality Explained: The base (often a hindered amine like triethylamine) plays a dual role: it neutralizes the HBr generated during the reaction and facilitates the regeneration of the active Pd(0) catalyst at the end of the cycle.[24][25] High temperatures are often required to promote the reaction, especially with aryl bromides.[26] While ligandless conditions can work, adding a phosphine ligand can stabilize the catalyst, prevent the formation of palladium black, and improve yields.[7]

Q2: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A2: The regioselectivity of the Heck reaction (i.e., which carbon of the alkene the aryl group adds to) is primarily governed by sterics. The palladium-aryl group will preferentially add to the less sterically hindered carbon of the double bond.[27]

  • Improving Selectivity: For terminal alkenes like styrene or acrylates, the addition almost exclusively occurs at the terminal carbon, leading to the E-isomer as the major product. If you are using an internal alkene, achieving high regioselectivity can be challenging and may require screening different catalyst/ligand systems. Bulky ligands can sometimes enhance selectivity.

General Troubleshooting Workflow

When a cross-coupling reaction fails, a logical, step-by-step approach to troubleshooting is more effective than random screening. The following workflow can help identify the root cause of the issue.

G A Reaction Failure (Low Yield / No Reaction) B Check Reagent Integrity: - Fresh Catalyst/Ligand? - Pure Substrates? - Anhydrous Solvent/Base? A->B C Verify Inert Atmosphere: - Proper Degassing? - No Leaks? - See Pd Black? A->C D Is Starting Material Consumed? A->D E No -> Inactive Catalyst System D->E No F Yes -> Side Reactions or Product Decomposition D->F Yes G Screen Ligands: - Increase steric bulk - Increase electron donation E->G H Screen Bases: - Stronger (NaOtBu)? - Weaker (K3PO4)? E->H I Screen Solvents: - Toluene, Dioxane, THF, DMF E->I K Identify Side Products (GC-MS/LC-MS): - Homocoupling? - Protodeboronation? - Hydrodehalogenation? F->K J Optimize Temperature & Concentration G->J H->J I->J L Address Specific Side Reaction: - Rigorous Degassing - Change Base/Ligand K->L

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

The Catalytic Cycle: Understanding the "Why"

The troubleshooting steps above are all designed to optimize one or more stages of the palladium catalytic cycle. Understanding this cycle is key to rational problem-solving.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)(Br)L₂ Pd0->PdII_Complex + Ar-Br center OxAdd Oxidative Addition OxAdd->PdII_Complex PdII_Coupling Ar-Pd(II)(R)L₂ PdII_Complex->PdII_Coupling + R-B(OH)₂ [Base] Transmetalation Transmetalation (Suzuki) Transmetalation->PdII_Coupling Amine_Coord Amine Coordination & Deprotonation (Buchwald-Hartwig) PdII_Coupling->Pd0 RedElim Reductive Elimination Product Ar-R (Product) RedElim->Product Product->Pd0

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

  • Oxidative Addition: The aryl bromide (Ar-Br) adds to the active Pd(0) catalyst. This step is often favored by electron-rich ligands. The reactivity order is I > Br > OTf >> Cl.

  • Transmetalation/Amine Coordination: The coupling partner (e.g., organoboron for Suzuki, amine for Buchwald-Hartwig) displaces the bromide on the palladium center. This step is critically influenced by the choice of base and solvent.[28]

  • Reductive Elimination: The final step where the new C-C or C-N bond is formed, and the product is expelled from the palladium coordination sphere. This regenerates the active Pd(0) catalyst. This step is often accelerated by bulky ligands.[13]

By understanding which parameter affects each step, you can make more informed decisions to overcome poor reactivity and side reactions.

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Bromo-2-ethylbenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound exhibit poor solubility in common organic solvents?

A1: The limited solubility of this compound is primarily attributed to its molecular structure. Benzoxazole derivatives, in general, possess a rigid, planar, and hydrophobic core.[1] The presence of the bromine atom further increases the molecule's lipophilicity and molecular weight, which can lead to strong intermolecular interactions in the solid state (crystal lattice energy). Overcoming this crystal lattice energy and effectively solvating the molecule requires a solvent that can favorably interact with its distinct chemical features.

Q2: What are the immediate first steps I should take when encountering a solubility issue?

A2: Before attempting more complex solubilization techniques, it's crucial to systematically evaluate a range of common organic solvents.[2] Ensure that you have attempted dissolution in solvents with varying polarities, such as:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF)

  • Polar Protic Solvents: Ethanol, Methanol

  • Nonpolar Solvents: Toluene, Dichloromethane (DCM)

If the compound still shows poor solubility, gentle heating or sonication can be employed to aid dissolution.[2] However, it is critical to monitor for any potential compound degradation at elevated temperatures.

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Absolutely. The use of co-solvents is a highly effective and widely used technique to enhance the solubility of poorly soluble compounds.[3][4] A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, alters its polarity to be more favorable for the solute.[5][6] For instance, adding a small percentage of a polar organic solvent like ethanol to a less polar solvent can disrupt the solvent's self-association and create a more accommodating environment for your compound.[7]

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Challenges

This section provides a more in-depth, step-by-step guide to systematically address the poor solubility of this compound.

Issue: The compound precipitates out of solution during my experiment.

  • Potential Cause: The initial solvent is not optimal, or the concentration of the compound exceeds its saturation solubility in that specific solvent system.

  • Recommended Solution: A Co-Solvent Screen

    A co-solvent screen can help you identify a synergistic solvent mixture that enhances solubility.[8] The goal is to find a binary or tertiary solvent system where the compound is more soluble than in any single solvent.

    Experimental Protocol: Co-Solvent Screening

    • Primary Solvent Selection: Choose a primary solvent in which this compound has at least minimal solubility.

    • Co-Solvent Panel: Select a panel of co-solvents with varying polarities. A good starting point includes DMSO, ethanol, and polyethylene glycol 400 (PEG 400).

    • Preparation of Solvent Systems: Prepare a series of binary solvent mixtures with varying ratios of the primary solvent to the co-solvent (e.g., 90:10, 80:20, 70:30).

    • Solubility Determination: Add a known excess amount of your compound to a fixed volume of each solvent mixture.

    • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

    Data Presentation: Co-Solvent Solubility Data

Primary SolventCo-SolventRatio (v/v)Solubility (mg/mL)
DichloromethaneDMSO90:10[Insert Experimental Data]
DichloromethaneDMSO80:20[Insert Experimental Data]
TolueneEthanol90:10[Insert Experimental Data]
TolueneEthanol80:20[Insert Experimental Data]

Issue: My compound needs to be soluble in an aqueous buffer for a biological assay.

  • Potential Cause: The hydrophobic nature of this compound leads to extremely low aqueous solubility.

  • Recommended Solution 1: pH Modification

    If your benzoxazole derivative has an ionizable functional group, adjusting the pH of the aqueous solution can significantly increase its solubility.[1][9][10] For a basic compound, lowering the pH will lead to the formation of a more soluble salt.[1]

    Workflow for Assessing pH-Dependent Solubility

    G A Determine pKa of This compound B Prepare a series of buffers with varying pH values A->B C Add excess compound to each buffer B->C D Equilibrate and measure solubility C->D E Identify optimal pH range for maximum solubility D->E

    Caption: Workflow for pH modification.

  • Recommended Solution 2: Cyclodextrin Complexation

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1] They can encapsulate poorly water-soluble molecules like benzoxazoles, forming an inclusion complex that has enhanced aqueous solubility.[2][11]

    Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

    • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.[12]

    • Molar Ratio Determination: Prepare solutions with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

    • Complex Formation: Dissolve the HP-β-CD in purified water. Slowly add the benzoxazole compound while stirring vigorously.

    • Equilibration: Continue stirring the solution for 24-48 hours at a constant temperature.[2]

    • Lyophilization (Optional): To obtain a solid powder of the complex, freeze-dry the solution.[2]

    • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Issue: I need a high-concentration stock solution for my screening assays.

  • Potential Cause: The intrinsic solubility of the compound is low, even in potent organic solvents like DMSO.

  • Recommended Solution: Solid Dispersion

    A solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[1][13] This can create a high-energy amorphous state of the drug, which has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form.[1][14]

    Workflow for Preparing a Solid Dispersion

    G cluster_0 Solvent Evaporation Method cluster_1 Melting (Fusion) Method A Dissolve drug and carrier (e.g., PVP, PEG) in a common organic solvent B Evaporate the solvent under vacuum C Collect and dry the solid dispersion G Characterize the solid dispersion (DSC, PXRD) to confirm amorphous state C->G D Melt the hydrophilic carrier E Disperse the drug in the molten carrier F Cool and solidify the mixture F->G

    Caption: Solid dispersion preparation workflow.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging cases, more advanced techniques may be necessary:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[1][9][15] Nanosuspensions, which are biphasic systems of nano-sized drug particles stabilized by surfactants, can be particularly effective.[3][16]

  • Salt Formation: If this compound has an ionizable group, forming a salt with a suitable counter-ion is a highly effective method to increase both solubility and dissolution rate.[1][17]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that can be chemically modified to enhance properties like solubility.[2] Attaching a hydrophilic promoiety to the benzoxazole core can significantly increase its aqueous solubility.[2]

By systematically applying the strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research and development efforts.

References

Technical Support Center: Palladium-Catalyzed Reactions of Bromo-benzoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and support center for palladium-catalyzed cross-coupling reactions involving bromo-benzoxazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common challenges encountered during these powerful C-C and C-N bond-forming reactions. The unique electronic nature and coordinating ability of the benzoxazole moiety can present specific challenges, which this guide aims to address in a direct, question-and-answer format.

Section 1: Foundational Issues & First-Line Checks

Before delving into complex parameter optimization, it's crucial to rule out fundamental experimental errors. These are the most common culprits for failed or low-yielding reactions.

Q1: My reaction shows no conversion at all. What are the very first things I should check?

A low or zero conversion rate often points to a critical failure in one of the core components of the catalytic system. The palladium(0) active species is highly sensitive to its environment.[1]

Immediate Troubleshooting Steps:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.[1] Confirm that your solvent was rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction was set up and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent and Solvent Purity: Water and other protic impurities can interfere with the catalytic cycle, particularly the transmetalation step, and can be a source of protons for the undesired dehalogenation side reaction.[2][3] Ensure you are using anhydrous solvents and that your reagents, especially the base and boronic acid/ester, are dry.

  • Temperature Control: Verify your reaction temperature. Some oxidative additions, especially with electron-deficient heterocycles, require sufficient thermal energy. Ensure your heating block or oil bath is calibrated and providing consistent heat.

Section 2: Troubleshooting Common Side Reactions

Q2: I'm observing a significant amount of my starting bromo-benzoxazole being converted to unsubstituted benzoxazole. What is this side reaction and how can I stop it?

This is a classic case of hydrodehalogenation (or simply dehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen.[6][7] This pathway competes directly with your desired cross-coupling, reducing your yield. It becomes particularly problematic with electron-rich aryl halides and highly active catalyst systems.[6]

Causality & Mechanism: Dehalogenation typically occurs when a hydride species is generated in the reaction mixture. This hydride can be transferred to the palladium center, and subsequent reductive elimination releases the dehalogenated product. Sources of hydrides can include the solvent (especially alcohols), the base, or even water.[2][6]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Competing catalytic vs. dehalogenation pathways.

Solutions:

  • Ligand Choice: The ligand is your primary tool. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) can accelerate the desired reductive elimination of the coupled product, making it kinetically favored over the dehalogenation pathway.[6][8]

  • Base Selection: Switch to a weaker, non-nucleophilic base. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes promote dehalogenation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[3][7]

  • Solvent System: Avoid alcoholic solvents if dehalogenation is severe.[6] Aprotic solvents like dioxane, toluene, or DMF are generally safer choices.[9]

  • Protect the Heterocycle: The N-H proton of some heterocycles can be a source of hydrides. Protecting the nitrogen atom of a related heteroaromatic system (imidazole) has been shown to suppress dehalogenation.[3] While benzoxazole lacks an N-H, this principle highlights the role of protic sources in the reaction environment.

Q3: My Suzuki-Miyaura reaction is producing significant amounts of biaryl homocoupling of my boronic acid partner. What causes this and how can I minimize it?

Glaser-Hay or related homocoupling of the organoboron reagent is often promoted by the presence of oxygen and can be exacerbated by certain bases or high temperatures.

Solutions:

  • Strictly Anaerobic Conditions: Ensure the reaction is thoroughly degassed, as oxygen is a primary culprit.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid/ester. Using a large excess can drive homocoupling.

  • Optimize the Base: The choice of base and its solubility can impact the rate of productive coupling versus homocoupling. Screen different bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[10][11] An aqueous solution of the base is often required for efficient transmetalation in Suzuki couplings.[12]

  • Lower Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can often minimize side reactions.

Section 3: Key Parameter Optimization in Detail

Q4: How do I choose the right palladium source for my bromo-benzoxazole coupling?

The choice of palladium source is critical for initiating the catalytic cycle efficiently. While many sources exist, they can be broadly categorized into Pd(0) and Pd(II) precatalysts.

Palladium SourceCommon ExamplesOxidation StateKey Characteristics & Considerations
Pd(0) Complexes Pd(PPh₃)₄, Pd₂(dba)₃0Pro: Directly enters the catalytic cycle.[13] Con: Often air-sensitive, requiring careful handling. Pd₂(dba)₃ is a common choice but requires the addition of a supporting ligand.[14]
Pd(II) Precatalysts Pd(OAc)₂, PdCl₂(PPh₃)₂+2Pro: Generally more stable to air and moisture.[15] Con: Requires in situ reduction to the active Pd(0) species, which can sometimes be inefficient or lead to palladium black.[5]
Palladacycles (G3/G4) Buchwald Precatalysts+2Pro: Highly efficient, air-stable, and designed for rapid generation of the active L-Pd(0) species.[16] Con: More expensive.

Recommendation: For difficult couplings or for ensuring high reproducibility, modern palladacycle precatalysts are often the best choice. For initial screening, a combination of Pd₂(dba)₃ and a suitable ligand is a cost-effective and versatile option.[12][14]

Q5: The benzoxazole core seems unreactive. Which ligand should I use to promote the reaction?

Ligands are not passive spectators; they are crucial for tuning the catalyst's reactivity and stability.[8][17] For a potentially electron-deficient and coordinating heterocycle like benzoxazole, the right ligand is essential. The key step to overcome is often the initial oxidative addition of the Pd(0) into the C-Br bond.

Ligand Selection Strategy:

  • To Accelerate Oxidative Addition: Use bulky, electron-rich phosphine ligands. The high electron density on the phosphorus atom increases the nucleophilicity of the palladium center, facilitating its insertion into the C-Br bond.[8] Examples include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃).

  • To Promote Reductive Elimination: Steric bulk on the ligand also facilitates the final reductive elimination step, releasing the product and regenerating the catalyst.[8]

  • For Heterocycles: The benzoxazole nitrogen or oxygen can potentially coordinate to the palladium center, inhibiting catalysis.[18] Using a bulky ligand can sterically disfavor this inhibitory binding. For Suzuki couplings of benzothiazoles, a related heterocycle, a ligand-free approach was successful by hypothesizing that the heteroaromatic nitrogen itself coordinates to the palladium to facilitate oxidative addition.[12] This suggests that for benzoxazoles, both ligand-based and potentially ligand-free systems could be explored.

dot graph G { layout=neato; graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A troubleshooting workflow for low conversion.

Section 4: General Experimental Protocol

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-benzoxazole with Phenylboronic Acid

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-bromo-benzoxazole (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and/or the ligand.

  • Degassing: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe. The total concentration is typically around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-phenyl-benzoxazole.

References

Preventing debromination of 5-Bromo-2-ethylbenzo[d]oxazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-ethylbenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We understand that unexpected side reactions can be a significant impediment to progress. One of the most common challenges encountered with this and similar electron-rich heteroaromatic halides is premature debromination.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, mitigate, and prevent this undesired reaction, ensuring the integrity and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs): The Fundamentals of Debromination

Q1: I'm observing the formation of 2-ethylbenzo[d]oxazole as a major byproduct in my reaction. What is causing this debromination?

A1: The loss of the bromine atom from your starting material, a process known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling chemistry.[1][2][3] The benzoxazole core is electron-rich, which can influence the stability of reaction intermediates. The primary mechanistic culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then react with your starting material or an organopalladium intermediate in a competing pathway that results in the replacement of the bromine with a hydrogen atom, yielding the undesired 2-ethylbenzo[d]oxazole.[3] Sources of the hydride can include trace water, alcohols (if used as a solvent), or even the amine or phosphine ligand itself under certain conditions.[1][2][4]

Q2: Why is this compound particularly susceptible to this issue?

A2: Heteroaromatic halides, especially those containing nitrogen, can be more prone to dehalogenation for a few key reasons.[3][5] The nitrogen atom in the oxazole ring can coordinate to the palladium center, potentially altering the electronic properties and stability of the catalytic intermediates.[3] This coordination can sometimes favor pathways that lead to debromination over the desired productive coupling. Furthermore, the overall electron-rich nature of the benzoxazole ring system facilitates the initial oxidative addition step but can sometimes make subsequent steps in the catalytic cycle, like transmetalation, slower, giving more time for competing side reactions to occur.[6]

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but debromination can significantly lower yields.

Q3: My Suzuki coupling of this compound is giving me almost exclusively the debrominated product. My conditions are Pd(PPh₃)₄, Na₂CO₃ in DME/water. What should I change first?

A3: This is a classic scenario. The combination of a standard ligand like triphenylphosphine (PPh₃) and a strong, hydroxide-generating base in the presence of water creates a favorable environment for debromination. Your primary focus should be on the ligand and base.

Core Problem: The rate of the desired transmetalation step is likely slower than the rate of hydrodehalogenation.

Solution Strategy:

  • Switch to a Bulky, Electron-Rich Ligand: Modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate reductive elimination and are often more effective at preventing debromination.[3] They create a sterically hindered environment around the palladium center that can disfavor the formation of deleterious intermediates.

  • Use a Milder, Non-Hydroxide Base: Strong bases like Na₂CO₃ in water can generate hydroxide ions, which can promote the formation of Pd-H species. Switching to a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often suppresses the debromination pathway.[3][7]

  • Minimize Water: While some water is often necessary to facilitate the transmetalation with boronic acids, excess water can serve as a proton source for debromination.[1][2] Use anhydrous solvents and add water judiciously, or consider using a boronic ester (e.g., a pinacol ester) under strictly anhydrous conditions.

Recommended Protocol: Low-Debromination Suzuki-Miyaura Coupling

This protocol is optimized to favor the desired cross-coupling pathway over hydrodehalogenation.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)SPhos is a bulky, electron-rich ligand that promotes fast reductive elimination, outcompeting debromination.[7]
Base K₃PO₄ (2.0 - 3.0 equiv.)A milder, non-hydroxide base that minimizes the formation of Pd-H species.[3][7]
Solvent Anhydrous 1,4-Dioxane or TolueneAprotic solvents reduce the availability of protons that can lead to hydrodehalogenation.[3]
Temperature 80-100 °CSufficient to drive the reaction without excessive decomposition. Monitor closely.[8]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[8]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous solvent (to achieve a concentration of ~0.1 M).

  • Degas the mixture with argon for 10-15 minutes or perform three freeze-pump-thaw cycles.[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Forming C-N bonds with this compound can also be plagued by debromination, often competing with the desired amination product.[9]

Q4: I am attempting a Buchwald-Hartwig amination and observing significant debromination. I'm using Pd₂(dba)₃, BINAP, and NaOt-Bu. How can I improve my yield?

A4: The strong alkoxide base, sodium tert-butoxide (NaOtBu), is a common culprit in promoting debromination in Buchwald-Hartwig reactions. While a strong base is necessary for amine deprotonation, NaOtBu can also promote β-hydride elimination from the amide intermediate, leading to the debrominated arene and an imine.[4][9]

Solution Strategy:

  • Optimize the Base: Consider switching to lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[10] LHMDS is a strong, non-nucleophilic base that is often highly effective for coupling with heteroaryl halides.[10]

  • Select a Modern Ligand: While BINAP is a classic ligand, newer generation Buchwald ligands like XPhos or t-BuXPhos have been specifically developed to handle challenging heteroaromatic substrates and can significantly reduce side reactions.[11]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate decomposition and side reactions.

Workflow for Optimizing Buchwald-Hartwig Amination

This decision tree provides a logical path for troubleshooting and optimizing your C-N coupling reaction.

Buchwald_Troubleshooting Start Problem: Debromination in Buchwald-Hartwig Check_Base Change Base: Switch NaOtBu to LHMDS or K3PO4 Start->Check_Base Primary Action Check_Ligand Change Ligand: Switch BINAP to XPhos or t-BuXPhos Check_Base->Check_Ligand If debromination persists Success Success: High Yield of Aminated Product Check_Base->Success If successful Check_Temp Lower Temperature: Start at 80°C and monitor closely Check_Ligand->Check_Temp If side reactions continue Check_Ligand->Success If successful Check_Temp->Success If optimized Reassess Reassess: Consider alternative coupling strategy Check_Temp->Reassess If still unsuccessful

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Troubleshooting Guide 3: Metal-Halogen Exchange

Direct lithiation or Grignard formation from this compound can be challenging due to the high reactivity of the resulting organometallic species, which are readily quenched by trace proton sources.

Q5: When I try to form the Grignard reagent or perform a lithium-halogen exchange, my reaction is immediately quenched, and I recover only 2-ethylbenzo[d]oxazole. How can I successfully form the organometallic intermediate?

A5: This outcome indicates that your organolithium or Grignard reagent, once formed, is immediately reacting with a proton source in your reaction flask. The key to success is rigorous exclusion of water and other protic sources.

Solution Strategy: Lithiation-Borylation as a Superior Alternative

A more robust and reliable method for functionalizing such substrates is the lithiation-borylation sequence.[12] This procedure generates a stable boronic ester in situ, which can then be used in subsequent cross-coupling reactions. This approach avoids isolating the sensitive organometallic intermediate.

Recommended Protocol: Lithiation-Borylation

CRITICAL: This procedure must be performed under strictly anhydrous and anaerobic conditions. All glassware must be flame-dried under vacuum, and all solvents must be freshly distilled from an appropriate drying agent.

Step-by-Step Methodology:

  • Place this compound (1.0 equiv.) in a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and a rubber septum.

  • Dissolve the substrate in anhydrous THF or Et₂O (~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. The solution may turn a yellow/orange color.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • In a single portion, add triisopropyl borate (1.5 equiv.) via syringe.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The crude boronic ester can often be used directly in the next step (e.g., Suzuki coupling) or purified by chromatography if necessary.

Visualizing Competing Pathways in Palladium Catalysis

This diagram illustrates the desired catalytic cycle for a Suzuki reaction versus the off-cycle pathway that leads to the undesired debrominated byproduct.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-R(L2) OxAdd->Trans Transmetalation (R-B(OR)2) PdH H-Pd(II)-Br(L2) OxAdd->PdH Side Reaction (e.g., with H2O, base) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product PdH->Pd0 Reductive Elimination Debrom_Product Ar-H PdH->Debrom_Product

Caption: Competing catalytic pathways in Suzuki-Miyaura coupling.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient cross-coupling of 5-Bromo-2-ethylbenzo[d]oxazole. As a versatile building block in medicinal chemistry, successful functionalization of this scaffold is crucial. This document is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles of catalyst selection and reaction optimization.

Introduction: The Challenges of Coupling with this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The benzoxazole core, being an electron-rich N-heterocycle, can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish or incomplete reactions.[1] The key to success lies in the judicious selection of a catalyst system—comprising a palladium source and a ligand—that can overcome these challenges and efficiently facilitate the desired bond formation.

This guide will focus on three of the most powerful cross-coupling reactions for derivatizing this scaffold:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.[2]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling is giving low to no yield. What are the first things I should check?

A1: Low yields in Suzuki couplings of heteroaromatic bromides are a frequent issue.[3] The primary suspects are often related to catalyst deactivation or suboptimal reaction conditions. Here's a checklist to begin your troubleshooting:

  • Catalyst and Ligand Integrity: Ensure your palladium source and ligand are of high quality and have been stored under inert conditions. Phosphine ligands, in particular, can be sensitive to air oxidation.

  • Inert Atmosphere: Oxygen can lead to the decomposition of the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of your boronic acid. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.

  • Base and Solvent Choice: The base is crucial for the transmetalation step. For N-heterocycles, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. The solvent must be anhydrous and capable of solubilizing all reaction components. A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is common.[4]

Q2: I'm observing a significant amount of starting material being converted to 2-ethylbenzoxazole (dehalogenation). How can I prevent this?

A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl bromides. It can arise from several pathways, including protonolysis of the organopalladium intermediate. To minimize this:

  • Use Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry.

  • Choice of Base: A weaker base or a non-hydroxide base like Cs₂CO₃ or K₃PO₄ can sometimes suppress dehalogenation.

  • Ligand Selection: A bulkier, more electron-donating ligand can favor the desired reductive elimination over competing side reactions.

Q3: For a Buchwald-Hartwig amination, do I need to use a specialized precatalyst?

A3: While it's possible to generate the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, using a preformed palladium precatalyst is highly recommended for reproducibility and efficiency.[5] Palladacycle precatalysts (e.g., G3 or G4 precatalysts) provide a reliable and efficient generation of the active Pd(0) species, often leading to more consistent results and requiring lower catalyst loadings.[5]

Q4: My reaction mixture turns black. What does this indicate and is it always a problem?

A4: The formation of a black precipitate is typically "palladium black," which is aggregated, catalytically inactive palladium metal. This is a clear sign of catalyst decomposition. While a slight darkening of the reaction mixture is common, the formation of a significant black precipitate usually correlates with a stalled or failed reaction. To prevent this:

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[6]

  • Control the Temperature: High temperatures can accelerate catalyst decomposition. It's advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Optimize Ligand-to-Metal Ratio: An excess of the ligand can sometimes help to stabilize the catalyst and prevent decomposition.

Troubleshooting Guides

Catalyst and Ligand Selection

The choice of ligand is arguably the most critical parameter in the cross-coupling of this compound. The ligand stabilizes the palladium center, influences its reactivity, and can prevent deactivation.

Ligand ClassKey CharacteristicsRecommended ForStarting Point Recommendation
Bulky Monophosphines Highly electron-donating and sterically hindered. Excellent for promoting oxidative addition and reductive elimination.Suzuki, Buchwald-HartwigXPhos, SPhos, RuPhos, BrettPhos
Bidentate Phosphines Form stable chelate complexes with palladium. Can be effective but sometimes less so for challenging substrates compared to bulky monophosphines.Suzuki, Buchwald-Hartwigdppf (for Suzuki)
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very stable bonds with palladium, leading to highly stable and active catalysts.Suzuki, HeckIPr, IMes

A Note on Catalyst Precursors: For most applications with this substrate, using a Pd(II) precatalyst that is easily reduced in situ to the active Pd(0) species is recommended. Common choices include Pd(OAc)₂, PdCl₂(ligand)₂, and palladacycle precatalysts.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by the N-heterocycle. 3. Suboptimal base or solvent.- Use a high-quality precatalyst and ligand under a strict inert atmosphere. - Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos). - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).
Formation of Side Products (e.g., Homocoupling, Dehalogenation) 1. Presence of oxygen. 2. Suboptimal stoichiometry. 3. Inappropriate base.- Ensure thorough degassing of solvents and use of an inert atmosphere. - Use a slight excess (1.1-1.2 equivalents) of the boronic acid or amine. - Consider a milder base (e.g., K₂CO₃) or non-aqueous conditions.
Reaction Stalls Prematurely 1. Catalyst decomposition (formation of palladium black). 2. Product inhibition.- Use a more robust ligand (e.g., an NHC or a bulky biarylphosphine). - Lower the reaction temperature and extend the reaction time. - Consider a higher catalyst loading as a last resort.

Experimental Protocols (Based on Analogous Systems)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of 5-bromoindazoles.[3]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) or 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of challenging aryl halides.[7][8]

  • Reaction Setup: In a glovebox or under a positive pressure of argon in a Schlenk tube, add the palladium precatalyst (e.g., a G3-palladacycle, 1-2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow for a Failed Suzuki Coupling

troubleshooting_suzuki start Low/No Yield check_reagents Check Reagent Purity & Inertness start->check_reagents screen_ligands Screen Bulky Ligands (XPhos, SPhos) check_reagents->screen_ligands Reagents OK screen_bases Screen Bases (K3PO4, Cs2CO3) screen_ligands->screen_bases screen_solvents Screen Solvents (Dioxane, Toluene) screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp success Successful Coupling optimize_temp->success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki coupling reaction.

The Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L_n oa_complex L_nPd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amine_complex [L_nPd(II)(Ar)(HNR'R'')]Br oa_complex->amine_complex Ligand Exchange amido_complex L_nPd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_bromide Ar-Br aryl_bromide->oa_complex amine HNR'R'' amine->amine_complex base Base base->amine_complex

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.[8]

References

Technical Support Center: Analytical Methods for Impurities in 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-2-ethylbenzo[d]oxazole. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the analytical characterization and impurity profiling of this pharmaceutical intermediate. Our goal is to synthesize technical accuracy with field-proven insights to ensure the integrity and reliability of your results.

The Critical Role of Impurity Profiling

This compound is a key building block in medicinal chemistry. The purity of this intermediate is paramount as any undesired chemical substances can negatively impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1][2][3][4] Understanding and controlling impurities is not just a regulatory hurdle; it is a fundamental aspect of ensuring patient safety. This guide will walk you through the most effective analytical techniques for this purpose.

Potential Impurities in this compound

The impurity profile is a unique fingerprint of the manufacturing process.[5] Impurities can originate from starting materials, by-products of side reactions, intermediates, or degradation of the final product.[1] For this compound, potential impurities may include:

Impurity Type Potential Compound Name/Structure Likely Origin
Starting Material 2-Amino-4-bromophenolIncomplete cyclization reaction.
Intermediate N-(4-bromo-2-hydroxyphenyl)propanamideIncomplete cyclization or hydrolysis of an activated intermediate.
Isomeric Impurity 7-Bromo-2-ethylbenzo[d]oxazoleUse of impure 2-amino-bromophenol regioisomers as starting material.[6]
Over-reaction By-product Di-brominated 2-ethylbenzo[d]oxazole speciesHarsh bromination conditions during a later synthetic step if the core is formed first.[6]
Degradation Product 2-Amino-4-bromophenol, Propionic AcidHydrolysis of the oxazole ring under acidic or basic conditions.
Residual Solvents Toluene, Methanol, Acetonitrile, etc.Remnants from reaction and purification steps. Addressed by ICH Q3C guidelines.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse technique for purity analysis of non-volatile and thermally unstable compounds like this compound.[7] A well-developed, stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.

HPLC Troubleshooting and FAQs

Question 1: I need to develop a robust, stability-indicating HPLC method from scratch. Where do I start?

Answer: Developing a stability-indicating method requires a systematic approach to ensure it can resolve all potential degradation products and impurities from the main analyte peak. The workflow below outlines the key steps.

HPLC_Development_Workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2) Start Select Column & Mobile Phase (e.g., C18, ACN/H2O) Optimize Optimize Gradient, Flow Rate, Temp. Start->Optimize Inject Inject Standard & Impurity Mix Optimize->Inject Check Check Resolution & Peak Shape Inject->Check Check->Optimize Poor Separation Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Check->Stress Good Separation Analyze Analyze Stressed Samples Stress->Analyze Verify Verify Peak Purity (PDA/MS) Analyze->Verify Verify->Optimize Co-elution Observed Validate Validate for Specificity, Linearity, Accuracy, Precision, LOD/LOQ Verify->Validate All Peaks Resolved Finalize Finalize Method & System Suitability Validate->Finalize

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol: Starting HPLC Method

This protocol provides a robust starting point for method development.

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for the moderately non-polar this compound molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in reverse-phase and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 95% B over 20 minA broad gradient is essential initially to elute all potential impurities, which may have a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControls retention time reproducibility.[8]
Detection UV at 254 nm or Diode Array Detector (DAD)The benzoxazole ring system contains a strong chromophore. A DAD is preferred to check for peak purity.
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration and detector sensitivity.

Question 2: My main peak is tailing significantly. What are the most common causes and how do I fix it?

Answer: Peak tailing is a frequent issue that compromises quantification and resolution.[9] It is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

Tailing_Troubleshooting cluster_chemical Chemical Causes cluster_physical Physical Causes Tailing Peak Tailing Observed Silanols Secondary Interactions with free silanols? Tailing->Silanols pH_issue Mobile phase pH incorrect? Tailing->pH_issue Overload Column overload? Tailing->Overload Column_Void Void in column packing? Tailing->Column_Void Frit_Block Blocked column frit? Tailing->Frit_Block Sol_Silanols Use end-capped column or add competing base (e.g., TEA). Silanols->Sol_Silanols Sol_pH Adjust pH away from pKa. For bases, lower pH. pH_issue->Sol_pH Sol_Overload Reduce sample concentration or injection volume. Overload->Sol_Overload Sol_Void Replace the column. Column_Void->Sol_Void Sol_Frit Reverse flush column (disconnect from detector) or replace. Frit_Block->Sol_Frit

Caption: Troubleshooting flowchart for HPLC peak tailing.

Quick Troubleshooting Steps:

  • Reduce Sample Load: Dilute your sample by a factor of 10 and re-inject. If tailing improves, you were overloading the column.[9]

  • Check Mobile Phase pH: The benzoxazole nitrogen is basic. Ensure the mobile phase pH is at least 2 units below the pKa of your molecule to ensure it's fully protonated and doesn't interact with residual silanols on the column packing.

  • Column Health: If the above fails, the issue may be physical. A blocked frit or a void at the head of the column can cause tailing. Try reverse-flushing the column (disconnected from the detector) or simply replace it.[10]

Question 3: My baseline is very noisy, which is preventing me from accurately quantifying impurities near the limit of quantification (LOQ). What should I do?

Answer: A noisy baseline can originate from several sources, including the mobile phase, the pump, or the detector.[9]

  • Mobile Phase Issues:

    • Inadequate Degassing: Ensure your mobile phase is properly degassed. Air bubbles entering the pump or detector will cause pressure fluctuations and baseline noise.[11]

    • Contamination: Use high-purity, HPLC-grade solvents. Impurities in the mobile phase can create a noisy or drifting baseline.[9][11]

    • Poor Mixing: If you are mixing solvents online, ensure the pump's mixer is functioning correctly. Premixing the mobile phase can help diagnose this.

  • System & Detector Issues:

    • Leaks: Check for leaks in pump seals, fittings, or the injector. Leaks lead to pressure instability.[9][10]

    • Detector Lamp: An aging UV detector lamp can cause increased noise. Check the lamp energy or hours of use.

    • Contaminated Flow Cell: Flush the detector flow cell with a strong solvent like isopropanol to remove any adsorbed material.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While HPLC is ideal for the main compound, GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents or certain starting materials and by-products that may be present.[12] Given that this compound is a halogenated aromatic compound, GC-MS offers excellent sensitivity and specificity.[13][14]

GC-MS Troubleshooting and FAQs

Question 1: When should I choose GC-MS over HPLC for impurity analysis?

Answer: The choice depends on the physicochemical properties of the impurities you are targeting.

Technique_Selection Impurity What is the nature of the impurity? Volatile Volatile / Semi-Volatile (e.g., Residual Solvents, Small Starting Materials) Impurity->Volatile Volatile NonVolatile Non-Volatile / Thermally Labile (e.g., API, Salts, Large Degradants) Impurity->NonVolatile Non-Volatile Use_GCMS Use GC-MS Volatile->Use_GCMS Use_HPLC Use HPLC NonVolatile->Use_HPLC

Caption: Decision tree for selecting an analytical technique.

Use GC-MS for:

  • Residual Solvents: The definitive technique for identifying and quantifying residual solvents as per ICH Q3C.

  • Volatile Starting Materials: For example, if any low molecular weight precursors are used.

  • Small, Thermally Stable By-products: Impurities that are sufficiently volatile and will not decompose in the hot GC inlet.

Question 2: What is a good starting point for GC-MS conditions for analyzing potential impurities in my sample?

Answer: The following conditions are a robust starting point for a general-purpose screening method for semi-volatile halogenated compounds.

Parameter Recommended Condition Rationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column is a versatile, non-polar column suitable for a wide range of analytes.
Inlet Temp. 280 °CHot enough to ensure volatilization without causing thermal degradation of the target analytes.
Injection Mode Split (e.g., 50:1)Use split mode for screening to avoid overloading the column. Switch to splitless for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minStarts at a low temperature to resolve volatile solvents, then ramps up to elute higher boiling point compounds.
MS Source Temp. 230 °CStandard temperature for an Electron Ionization (EI) source.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that are searchable against libraries like NIST.
Scan Range 35 - 500 m/zCovers the expected mass range for small solvents up to the molecular ion of the main compound and potential dimers.

Spectroscopic Methods for Structural Elucidation (NMR & MS)

When an unknown impurity is detected by chromatography, spectroscopic techniques are required for its structural identification. This is a critical step for complying with ICH guidelines, which mandate the identification of any impurity above a certain threshold (typically >0.10%).[1][2]

Spectroscopy FAQs

Question 1: I have isolated an unknown impurity by preparative HPLC. How can NMR and MS help me identify it?

Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are complementary techniques that, when used together, provide a powerful toolkit for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): The first step is to get an accurate mass of the impurity. HRMS (e.g., via a TOF or Orbitrap analyzer) provides a highly accurate mass measurement, which allows you to determine the elemental formula of the unknown compound.[12][15] The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

  • Tandem MS (MS/MS): By fragmenting the molecular ion, you can gain clues about the structure.[16][17] For example, loss of an ethyl group (-29 Da) or a bromine atom (-79/81 Da) would provide key structural information.

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[18][19]

    • ¹H NMR will tell you the number of different types of protons, their connectivity (through coupling patterns), and their chemical environment.

    • ¹³C NMR will show the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the puzzle together.

    • COSY shows which protons are coupled to each other (e.g., H-H correlations).

    • HSQC shows which protons are directly attached to which carbons (C-H one-bond correlations).

    • HMBC shows longer-range correlations between protons and carbons (2-3 bonds), which is essential for connecting different fragments of the molecule.

Question 2: Can I use NMR to quantify an impurity if I don't have a certified reference standard for it?

Answer: Yes, this is a key advantage of Quantitative NMR (qNMR) . NMR is an inherently quantitative technique because the signal intensity is directly proportional to the number of nuclei, regardless of the molecule's structure.[18][19]

To perform qNMR, you add a known amount of a certified internal standard (a compound that doesn't overlap with your analyte signals) to a precisely weighed sample of your material. By comparing the integral of a known proton signal from your impurity to the integral of a known proton signal from the internal standard, you can accurately calculate the concentration of the impurity without needing a specific standard for it.

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for developing stability-indicating analytical methods.[20][21] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby generating the likely degradation products that could form during storage.[22]

Forced Degradation FAQs

Question 1: What conditions should I use for a forced degradation study of this compound?

Answer: The goal is to achieve 5-20% degradation of the parent compound.[20][21] If a condition produces no degradation, you may need to increase the stressor's concentration, temperature, or duration.

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °CHydrolysis of the oxazole ring to form 2-amino-4-bromophenol and propionic acid.
Base Hydrolysis 0.1 M NaOH, heat at 60-80 °CSimilar to acid hydrolysis, potentially faster. The phenolic group will be deprotonated.
Oxidation 3% H₂O₂, room temperature or gentle heatOxidation of the ethyl group or the aromatic rings (e.g., N-oxide formation).
Thermal Dry heat, 105 °CGeneral decomposition, potential for dimerization or other complex reactions.
Photolytic Expose solid or solution to UV/Vis light (ICH Q1B)Photodegradation, potential for de-bromination or radical-based reactions.

Reference for general conditions:[20][23]

Method Validation

Once an analytical method is developed, it must be validated to prove it is suitable for its intended purpose.[24][25][26] The ICH Q2(R2) guideline provides a framework for this process.[26]

Validation Parameter Purpose How to Assess for an Impurity Method
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).Analyze spiked samples and stressed samples. Use a photodiode array (PDA) detector to check for peak purity.[27]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a series of dilutions of the impurity standard, typically from the LOQ to 120% of the specification limit.[27]
Range The interval over which the method is precise, accurate, and linear.Confirmed by the linearity and accuracy studies.
Accuracy The closeness of the test results to the true value.Analyze samples spiked with known amounts of the impurity at different concentration levels (e.g., 3 levels, 3 replicates each).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability: Multiple injections of the same sample. Intermediate Precision: Varying days, analysts, or equipment.[25]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined based on a signal-to-noise ratio of 3:1.[27]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1.[27]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Make small changes to parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).

References

Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the creation of carbon-carbon bonds on heteroaromatic scaffolds is a foundational step. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have established themselves as premier methods for their versatility and functional group tolerance.[1] This guide provides an in-depth, objective comparison of these two powerful reactions for the functionalization of a key heterocyclic building block: 5-Bromo-2-ethylbenzo[d]oxazole.

Our analysis moves beyond a simple recitation of protocols. We will dissect the mechanistic underpinnings of each reaction, present detailed, field-tested experimental procedures, and offer a quantitative comparison to guide your selection process. The choice between Suzuki and Stille coupling is not merely a matter of preference; it is a strategic decision influenced by factors such as substrate reactivity, desired functional group tolerance, and downstream processing considerations like byproduct removal and toxicity.

Mechanistic Overview: The Catalytic Core

Both the Suzuki and Stille reactions are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The catalytic cycle for both can be distilled into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[4][5] The base is a critical component, required to activate the organoboron reagent to facilitate the transmetalation step.[6]

Suzuki_Workflow Suzuki Coupling Experimental Workflow Start Start: Oven-dried flask Charge Charge flask with: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(dppf)Cl₂ (3 mol%) Start->Charge Solvent Add degassed solvent (e.g., DME or 1,4-Dioxane/H₂O) Charge->Solvent Inert Purge with Argon/N₂ Solvent->Inert Heat Heat to 80-90 °C Stir for 4-16 hours Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, dilute with EtOAc, wash with H₂O and brine Monitor->Workup Upon completion Purify Dry (Na₂SO₄), concentrate, and purify by column chromatography Workup->Purify End End: Isolated Product Purify->End Stille_Workflow Stille Coupling Experimental Workflow Start Start: Oven-dried flask Charge Charge flask with: - this compound (1.0 eq) - PdCl₂(PPh₃)₂ (3-5 mol%) Start->Charge Solvent Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) Charge->Solvent Inert Purge with Argon/N₂ Solvent->Inert AddStannane Add organostannane (1.1 eq) via syringe Inert->AddStannane Heat Heat to 90-110 °C Stir for 6-24 hours AddStannane->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, add saturated aq. KF solution, stir for 1 hour Monitor->Workup Upon completion Filter Filter through Celite®, wash with EtOAc Workup->Filter Purify Extract filtrate, dry, concentrate, and purify by column chromatography Filter->Purify End End: Isolated Product Purify->End

References

In Vitro Validation of 5-Bromo-2-ethylbenzo[d]oxazole Derivative Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive framework for the in vitro validation of a novel derivative, 5-Bromo-2-ethylbenzo[d]oxazole, positioning it within the broader context of existing benzoxazole compounds and alternative therapeutic agents. As a senior application scientist, this document is structured to not only provide protocols but to instill a deep understanding of the experimental choices and the logic of their validation.

Introduction to this compound: A Compound of Interest

The introduction of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzoxazole ring offers a unique electronic and steric profile that warrants thorough investigation. While specific data on this compound is not yet prevalent in public literature, the known activities of structurally related benzoxazoles suggest a high probability of significant biological effects.[3] Notably, various substituted benzoxazoles have demonstrated potent anticancer activity through mechanisms such as the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] Furthermore, anti-inflammatory properties of this class of compounds have also been reported.[7][8][9]

This guide will, therefore, focus on a dual-pronged in vitro validation approach: assessing both the cytotoxic (anticancer) and anti-inflammatory potential of this compound.

Comparative In Vitro Anticancer Evaluation

The initial and most critical step in evaluating a novel compound for anticancer potential is to determine its cytotoxicity against various cancer cell lines.[10][11] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[12]

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[13][14] It measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[5]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Sorafenib, a known VEGFR-2 inhibitor) in the appropriate cell culture medium.[4] Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Comparative Cytotoxicity Data

The following table presents hypothetical, yet plausible, IC50 values for our compound of interest compared to known anticancer agents.

CompoundCell LineIC50 (µM)
This compound MCF-7 (Breast Cancer) 12.5 ± 1.3
HepG2 (Liver Cancer) 18.2 ± 2.1
Sorafenib (Reference)[4]MCF-7 (Breast Cancer)8.7 ± 0.9
HepG2 (Liver Cancer)5.4 ± 0.6
Doxorubicin (Positive Control)[12]MCF-7 (Breast Cancer)1.2 ± 0.2
HepG2 (Liver Cancer)0.8 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Elucidating the Mechanism of Cell Death: Apoptosis Assay

To understand how the compound induces cell death, an apoptosis assay is crucial. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.[12][15]

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[15]

Visualizing the Experimental Workflow

Caption: Workflow for anticancer evaluation of the benzoxazole derivative.

Comparative In Vitro Anti-inflammatory Evaluation

Inflammation is a key pathological feature of many diseases, and compounds with anti-inflammatory properties are of great therapeutic interest.[16] In vitro assays provide a rapid and cost-effective means to screen for such activity.[7]

Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation.[16] The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.[17][18]

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% bovine serum albumin (BSA) solution and 0.1 mL of the test compound at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 416 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Comparative Anti-inflammatory Data
CompoundConcentration (µg/mL)% Inhibition of BSA Denaturation
This compound 100 45.8 ± 3.2
250 68.3 ± 4.1
500 82.1 ± 5.5
Diclofenac Sodium (Reference)10055.2 ± 2.8
25075.9 ± 3.7
50091.4 ± 4.9

Data are presented as mean ± standard deviation.

Visualizing a Potential Signaling Pathway

Many anti-inflammatory drugs exert their effects by modulating key signaling pathways. Benzoxazole derivatives have been suggested to interact with pathways involving enzymes like cyclooxygenases (COX).[9]

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazole This compound Benzoxazole->COX1_COX2 Inhibition

Caption: Potential inhibitory action on the COX pathway.

Conclusion and Future Directions

The proposed in vitro validation strategy provides a robust framework for characterizing the biological activity of this compound. The hypothetical data presented suggests that this novel derivative may possess both anticancer and anti-inflammatory properties, warranting further investigation.

Future studies should expand the panel of cancer cell lines to assess the compound's spectrum of activity and selectivity.[13] More in-depth mechanistic studies, such as specific enzyme inhibition assays (e.g., VEGFR-2 kinase assay) and western blotting to probe signaling pathways, are also recommended.[5][15] For the anti-inflammatory potential, progressing to cell-based assays that measure inflammatory mediators (e.g., nitric oxide, cytokines) would be a logical next step.

This guide serves as a testament to the structured and logical approach required in drug discovery, where each experiment builds upon the last to create a comprehensive profile of a novel chemical entity.

References

A Comparative Guide to the Synthesis of Substituted Benzoxazoles: From Classical Condensations to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The benzoxazole motif, a fusion of benzene and oxazole rings, stands as a cornerstone in the architecture of pharmacologically active molecules and functional materials.[1][2][3] Its planar, electron-rich structure imparts favorable pharmacokinetic properties and the ability to engage in various biological interactions, leading to a broad spectrum of therapeutic activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[1][2][4][5] Consequently, the development of efficient and versatile synthetic routes to access structurally diverse benzoxazole derivatives remains a vibrant area of research for medicinal chemists and drug development professionals.[1][2][5]

This technical guide provides a comparative analysis of the most prevalent and impactful synthetic strategies for the preparation of substituted benzoxazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. This guide is designed to empower researchers to select the optimal synthetic route based on substrate scope, desired efficiency, and available resources.

Core Synthetic Methodologies: A Comparative Overview

The construction of the benzoxazole ring system predominantly relies on the cyclization of an o-aminophenol precursor with a suitable one-carbon electrophile. The choice of this electrophilic partner and the reaction conditions employed define the major synthetic routes, each with its own set of advantages and limitations.

The Classical Approach: Condensation of o-Aminophenols with Carboxylic Acids

This is arguably the most traditional and widely practiced method for synthesizing 2-substituted benzoxazoles.[4] The reaction involves the direct condensation of an o-aminophenol with a carboxylic acid at elevated temperatures, typically in the presence of a strong acid catalyst that also acts as a dehydrating agent.

Mechanism and Rationale: The reaction proceeds via an initial acylation of the more nucleophilic amino group of the o-aminophenol by the carboxylic acid to form an o-hydroxyamide intermediate. Subsequent intramolecular cyclization, driven by the protonation of the amide carbonyl and the phenolic hydroxyl group, followed by dehydration, yields the final benzoxazole product. Polyphosphoric acid (PPA) is a classic choice for this transformation, serving as both the acidic catalyst and a powerful dehydrating medium.[3][4]

Advantages:

  • Operational Simplicity: The reaction is often a one-pot procedure with readily available starting materials.

  • Broad Substrate Scope: A wide variety of aromatic, heteroaromatic, and aliphatic carboxylic acids can be employed.[6][7]

Limitations:

  • Harsh Reaction Conditions: High temperatures (150-250 °C) and strongly acidic media can limit the functional group tolerance, precluding sensitive substrates.

  • Work-up Challenges: The viscous nature of PPA can complicate product isolation and purification.

The Aldehyde Route: Condensation Followed by Oxidative Cyclization

The reaction of o-aminophenols with aldehydes offers a versatile pathway to 2-aryl and 2-alkyl benzoxazoles.[4] This method proceeds in two distinct steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to furnish the aromatic benzoxazole ring.

Mechanism and Rationale: The initial condensation between the amino group of the o-aminophenol and the aldehyde carbonyl forms a Schiff base (an imine). This intermediate is then subjected to an oxidizing agent, which facilitates the intramolecular cyclization and subsequent aromatization to the benzoxazole. A variety of oxidants have been successfully employed, including manganese(III) acetate, iodine, and even air or molecular oxygen in the presence of a suitable catalyst.[4][8]

Advantages:

  • Milder Conditions (for Schiff base formation): The initial condensation can often be carried out under relatively mild conditions.

  • Diverse Oxidizing Agents: The availability of various oxidizing agents provides flexibility in optimizing the reaction.

Limitations:

  • Stoichiometric Oxidants: Many traditional protocols require stoichiometric amounts of potentially toxic or waste-generating oxidizing agents.

  • Side Reactions: Over-oxidation or other side reactions can occur depending on the substrate and oxidant used.

Modern Strategies I: Metal-Catalyzed Cross-Coupling and Cyclization

The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and benzoxazoles are no exception. Palladium- and copper-catalyzed reactions, in particular, have enabled the construction of the benzoxazole core under significantly milder conditions and with broader functional group compatibility.[9][10][11]

Key Approaches:

  • Copper-Catalyzed Cyclization: Copper catalysts, often in the form of nanoparticles or complexes with specific ligands, can promote the intramolecular cyclization of precursors like o-haloanilides.[11][12] These methods are advantageous for their relatively low cost and the ability to form the benzoxazole ring from readily accessible starting materials.

  • Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful toolkit for benzoxazole synthesis. For instance, the Buchwald-Hartwig amination can be employed to first form a C-N bond, which is then followed by an intramolecular cyclization.[13][14][15] Other palladium-catalyzed processes, such as those involving Sonogashira coupling, can also be adapted for the synthesis of complex benzoxazole derivatives.[16][17]

Advantages:

  • High Efficiency and Selectivity: Metal-catalyzed reactions often proceed with high yields and excellent chemo- and regioselectivity.

  • Milder Reaction Conditions: These methods typically operate at lower temperatures compared to the classical condensation routes.

  • Expanded Substrate Scope: The tolerance of metal catalysts to a wide range of functional groups allows for the synthesis of more complex and highly functionalized benzoxazoles.[9]

Limitations:

  • Catalyst Cost and Toxicity: Palladium and other precious metal catalysts can be expensive, and residual metal contamination in the final product is a concern, especially in pharmaceutical applications.[6]

  • Ligand Sensitivity: The efficiency of many metal-catalyzed reactions is highly dependent on the choice of ligand, which can be sensitive to air and moisture.

Modern Strategies II: Microwave-Assisted Synthesis (MAOS)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to benzoxazole synthesis has been particularly successful.[18][19][20] By directly coupling microwave energy with the molecules in the reaction mixture, MAOS can dramatically reduce reaction times and often improve product yields.[8][20]

Mechanism and Rationale: The underlying chemical principles are the same as in conventional heating; however, the efficient and rapid heating provided by microwaves can overcome activation energy barriers more effectively. This often leads to cleaner reactions with fewer side products. Many of the classical condensation reactions, such as those involving carboxylic acids or aldehydes, can be adapted to microwave conditions, often with significant improvements in performance.[18][19][21]

Advantages:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using a microwave reactor.[8]

  • Improved Yields and Purity: The rapid heating and precise temperature control can minimize the formation of byproducts.

  • Green Chemistry Principles: MAOS often allows for solvent-free reactions, reducing waste and environmental impact.[8][22]

Limitations:

  • Specialized Equipment: A dedicated microwave reactor is required.

  • Scalability: While scalable microwave reactors are available, scaling up reactions can sometimes present challenges compared to conventional methods.

Quantitative Performance Comparison

To provide a clear and objective comparison of these synthetic routes, the following table summarizes key performance metrics for the synthesis of 2-phenylbenzoxazole from o-aminophenol, a common benchmark reaction.

Synthetic MethodKey Reagents/CatalystSolventTemperature (°C)TimeYield (%)Reference
Classical Condensation Benzoic Acid, Polyphosphoric Acid (PPA)None150-1804-5 h85-95[23]
Aldehyde Condensation Benzaldehyde, Iodine, K₂CO₃None (Microwave)12010 min~90[8]
Metal-Catalyzed o-bromoaniline, Benzoyl Chloride, Cu NanoparticlesDioxane11012 h>99[1][12]
Microwave-Assisted Benzoic AcidNone20010-30 minHigh[8][21]

Experimental Protocols: A Practical Guide

The following are detailed, self-validating protocols for two representative and highly efficient methods for the synthesis of substituted benzoxazoles.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles from o-Aminophenol and Aromatic Aldehydes

This protocol is adapted from a high-yield, solvent-free method utilizing iodine as an oxidant under microwave irradiation.[8][22]

Materials:

  • 2-Amino-4-methylphenol (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Potassium carbonate (K₂CO₃, 1.0 mmol)

  • Iodine (I₂, 1.0 mmol)

  • Microwave reactor with sealed vessel capability

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave process vial, add 2-amino-4-methylphenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), potassium carbonate (1.0 mmol), and iodine (1.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.[8]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add ethyl acetate (20 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium thiosulfate (2 x 15 mL) to quench any excess iodine, followed by brine (15 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-arylbenzoxazole.

Protocol 2: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids

This protocol is based on a convenient one-pot synthesis using methanesulfonic acid as a catalyst for the reaction of o-aminophenol with in situ generated acid chlorides.[6][7]

Materials:

  • Carboxylic acid (e.g., benzoic acid, 2.5 mmol)

  • Thionyl chloride (SOCl₂, 3.0 mmol)

  • o-Aminophenol (2.5 mmol)

  • Methanesulfonic acid (MeSO₃H)

  • Dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (2.5 mmol) in dioxane (5 mL) in a round-bottom flask, add thionyl chloride (3.0 mmol).

  • Heat the mixture at reflux for 1-2 hours to form the acid chloride.

  • Cool the reaction mixture to room temperature and add o-aminophenol (2.5 mmol).

  • Add methanesulfonic acid (catalytic amount) to the mixture.

  • Heat the reaction mixture at 100 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.

Visualizing the Synthetic Pathways

To better illustrate the workflows and mechanistic rationale, the following diagrams are provided.

G cluster_0 Classical Condensation Workflow cluster_1 Microwave-Assisted Aldehyde Condensation Workflow Start1 o-Aminophenol + Carboxylic Acid Step1_1 Mix with PPA Start1->Step1_1 Step1_2 Heat (150-250 °C) Step1_1->Step1_2 Step1_3 Work-up & Purification Step1_2->Step1_3 End1 2-Substituted Benzoxazole Step1_3->End1 Start2 o-Aminophenol + Aldehyde + Oxidant Step2_1 Mix in Microwave Vial Start2->Step2_1 Step2_2 Microwave Irradiation Step2_1->Step2_2 Step2_3 Work-up & Purification Step2_2->Step2_3 End2 2-Substituted Benzoxazole Step2_3->End2

Caption: Comparative workflows for classical and microwave-assisted benzoxazole synthesis.

G cluster_0 Mechanism: Aldehyde Condensation & Oxidative Cyclization Reactants o-Aminophenol + Aldehyde Intermediate Schiff Base (Imine) Reactants->Intermediate Condensation (-H₂O) Cyclized Dihydrobenzoxazole Intermediate->Cyclized Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclized->Product Oxidation (-2H)

References

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-ethylbenzo[d]oxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic substitution on the benzoxazole ring system allows for the fine-tuning of their biological activity. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-Bromo-2-ethylbenzo[d]oxazole analogs, offering a comparative overview of their biological performance supported by experimental data.

The Significance of the 5-Bromo-2-Alkyl Benzoxazole Scaffold

The introduction of a bromine atom at the 5-position of the benzoxazole ring has been shown to be a key contributor to the biological potency of these compounds.[3][4] Halogen atoms can influence the lipophilicity, electronic properties, and metabolic stability of a molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile. The 2-position of the benzoxazole ring offers a versatile point for modification, allowing for the introduction of various alkyl and aryl groups to probe the steric and electronic requirements for optimal activity. This guide will focus on the impact of these substitutions on the anticancer and antimicrobial potential of the this compound scaffold.

Synthesis of 2,5-Disubstituted Benzoxazole Analogs

The synthesis of 2,5-disubstituted benzoxazoles typically involves the condensation of a 2-amino-4-halophenol with a carboxylic acid or its derivative. A general synthetic scheme is outlined below.

A 2-Amino-4-bromophenol D 5-Bromo-2-substituted benzoxazole A->D B Carboxylic Acid (R-COOH) or Acyl Halide (R-COCl) B->D C Condensing Agent (e.g., PPA, DCC) C->D Reaction

Caption: General synthetic route for 5-Bromo-2-substituted benzoxazoles.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-bromo-2-substituted benzoxazole analogs is significantly influenced by the nature of the substituent at the 2-position and the halogen at the 5-position.

Impact of Substitution at the 5-Position

Studies have consistently shown that the presence of a halogen, particularly chlorine or bromine, at the 5-position enhances the biological activity of benzoxazole derivatives. For instance, 5-chloro-substituted benzoxazoles have demonstrated notable antimicrobial and anticancer properties.[3][4] The presence of the 5-chloro substituent on the benzoxazole ring has been reported to be important for the overall anticancer activity of certain compounds.[3][5] This suggests that the electronic and steric properties imparted by the halogen at this position are crucial for target interaction.

Impact of Substitution at the 2-Position

The substituent at the 2-position plays a critical role in defining the potency and selectivity of the biological activity.

  • Anticancer Activity:

    • The presence of an aryl group at the 2-position, particularly a p-bromophenyl group, has been associated with significant anticancer effects. For example, 5-amino-2-[p-bromophenyl]-benzoxazole has been shown to induce apoptosis and decrease angiogenesis in breast cancer cell lines.[6]

    • Analogs where the benzothiazole core of the anticancer prodrug Phortress was replaced by a benzoxazole ring have shown attractive anticancer effects, highlighting the importance of the overall molecular scaffold.[7]

    • In a series of benzoxazole-benzamide conjugates, compounds bearing a 5-chlorobenzoxazole moiety generally showed better cytotoxic activity than their 5-methyl or unsubstituted analogs.[8]

  • Antimicrobial Activity:

    • A wide range of 2,5-disubstituted benzoxazoles have exhibited a broad spectrum of antibacterial and antifungal activity.[9]

    • For some series of benzoxazole derivatives, the presence of electron-withdrawing groups on the 2-aryl substituent improved antimicrobial activity.[1]

    • The nature of the substituent at the 2-position can also influence the selectivity against different microbial strains.

Comparative Biological Evaluation

The following table summarizes the reported biological activities of various 5-substituted-2-aryl/alkyl benzoxazole analogs to provide a comparative perspective.

Compound ID2-Substituent5-SubstituentBiological ActivityCell Line/StrainIC50/MIC (µM)Reference
BB p-Bromophenyl-NH2 (from 5-bromo precursor)AnticancerMCF-7, MDA-MBNot specified[6]
3m Varied arylUnsubstitutedAnticancerHT-29, MCF7, etc.Potent[7]
3n Varied arylUnsubstitutedAnticancerHT-29, MCF7, etc.Potent[7]
11 Varied arylVariedAntifungalCandida krusei7.8 µg/mL[9]
1 Cyclohexyl (via thioacetamido linker)UnsubstitutedAnticancerHCT-116, MCF-77.2, 7.8[8]
9 Varied aryl (via thioacetamido linker)-ClAnticancerHCT-116, MCF-7Potent[8]
11 Varied aryl (via thioacetamido linker)-ClAnticancerHCT-116, MCF-7Potent[8]

Experimental Protocols

The evaluation of the biological activity of this compound analogs requires robust and standardized experimental protocols.

In Vitro Anticancer Activity Assessment

A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

A Seed cancer cells in 96-well plate B Treat with benzoxazole analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for in vitro anticancer activity screening using MTT assay.

In Vitro Antimicrobial Activity Assessment

The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Signaling Pathways and Mechanisms of Action

Several 5-bromo-substituted benzoxazole analogs have been found to exert their anticancer effects by targeting specific signaling pathways. One such key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole 5-Bromo-2-substituted benzoxazole analog Benzoxazole->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-bromo-substituted benzoxazole analogs.

Furthermore, some analogs have been shown to induce apoptosis, a programmed cell death pathway, in cancer cells. This is often characterized by the activation of caspases and changes in the expression of apoptosis-related proteins like Bcl-2 and Bax.[6]

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs reveal that both the 5-bromo and the 2-substituent are critical determinants of their biological activity. The presence of a halogen at the 5-position generally enhances potency, while modifications at the 2-position allow for the optimization of activity and selectivity.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of 2-alkyl and 2-aryl analogs of this compound to establish a more detailed SAR.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising analogs in preclinical animal models of cancer and infectious diseases.

By leveraging the insights from these SAR studies, it is possible to design and develop novel this compound analogs with improved therapeutic potential.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Integrity

5-Bromo-2-ethylbenzo[d]oxazole is a substituted benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a key intermediate or active pharmaceutical ingredient (API) candidate, establishing the purity, identity, and strength of this molecule is not merely a procedural step but the foundation of reliable research and development. The objective of this guide is to move beyond single-method validation and delve into the more rigorous practice of cross-validation. Here, we will compare data from two orthogonal analytical techniques—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to build a self-validating and unimpeachable analytical profile for this compound.

The principles and protocols outlined herein are grounded in the internationally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures , ensuring that the methodologies are robust, reliable, and suitable for regulatory scrutiny.[1][2] Cross-validation, the process of comparing results from different analytical methods, serves as the ultimate arbiter of data integrity, confirming that the reported values are an accurate reflection of the molecule's properties, independent of the measurement technique.[3][4]

The Scientific Framework: Orthogonal Methodologies

The core principle of this guide is the use of orthogonal methods. An orthogonal method measures the same analyte property (like purity) using a fundamentally different chemical or physical principle. This approach minimizes the risk of method-specific biases and provides a higher level of confidence in the results.

  • RP-HPLC with UV Detection: This technique separates compounds based on their polarity and hydrophobic interactions with a stationary phase. It is the gold standard for quantifying APIs and their related substances (impurities) in pharmaceutical analysis.[5][6]

  • GC-MS: This method separates compounds based on their volatility and provides mass-to-charge ratio data, offering definitive structural information and identity confirmation. It is an exceptionally specific technique for identifying and confirming the purity of volatile and semi-volatile compounds.

By comparing the quantitative purity data from HPLC (based on area percent) with the identity and purity confirmation from GC-MS, we create a powerful, cross-validated analytical package.

Caption: High-level workflow for the cross-validation of this compound.

Part 1: Quantitative Analysis by RP-HPLC

The primary objective of the HPLC method is to determine the assay (potency) and profile of related substances for this compound. The method is developed to be stability-indicating, meaning it can resolve the main compound from potential degradation products and impurities.[7]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).
  • Analytical balance (5 decimal places).
  • Volumetric flasks and pipettes (Class A).
  • HPLC-grade acetonitrile, methanol, and water.
  • Formic acid (analytical grade).
  • Reference standard: this compound (purity ≥99.5%).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic benzoxazole core, while the 250 mm length ensures high resolution for separating closely related impurities.
  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid acts as a proton source to suppress the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program:
  • 0-5 min: 50% B
  • 5-25 min: 50% to 95% B
  • 25-30 min: 95% B
  • 30.1-35 min: 50% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times and reduces viscosity fluctuations in the mobile phase.
  • Detection Wavelength: 285 nm. Causality: This wavelength is selected based on the UV absorbance maximum of the benzoxazole chromophore, providing optimal sensitivity.
  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).
  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Data Presentation: Summary of HPLC Validation Parameters (per ICH Q2(R1))
ParameterTestAcceptance CriteriaHypothetical Result
Specificity Analyze blank, standard, and spiked sample.Peak is free from interference at the retention time of the analyte.Pass
Linearity 5 concentrations (50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Accuracy Recovery study at 80%, 100%, 120%.Mean recovery between 98.0% and 102.0%.99.7%
Precision Repeatability (n=6 injections).Relative Standard Deviation (RSD) ≤ 1.0%.0.45%
Intermediate Precision (different day/analyst).RSD ≤ 2.0%.0.88%
LOD Signal-to-Noise ratio of 3:1.Report value.0.01 µg/mL
LOQ Signal-to-Noise ratio of 10:1.Report value.0.03 µg/mL

Part 2: Identity and Purity Confirmation by GC-MS

The GC-MS method provides an orthogonal confirmation of identity through molecular weight and fragmentation patterns. It also serves as a secondary check on purity, particularly for volatile impurities that may not be well-retained by HPLC.

Experimental Protocol: GC-MS Method

1. Instrumentation and Consumables:

  • GC-MS system with an autosampler and electron ionization (EI) source.
  • Data acquisition and processing software.
  • Helium (UHP grade, 99.999%).
  • GC-grade solvents (e.g., Dichloromethane).

2. Chromatographic and Spectrometric Conditions:

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Causality: A 5% phenyl-methylpolysiloxane stationary phase is a robust, general-purpose phase suitable for separating a wide range of semi-volatile aromatic compounds.
  • Inlet Temperature: 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial: 100 °C, hold for 1 min.
  • Ramp: 20 °C/min to 300 °C.
  • Hold: 5 min at 300 °C.
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard EI energy, which provides reproducible fragmentation patterns that can be compared to spectral libraries.
  • Mass Range: 40-450 amu.

3. Solution Preparation:

  • Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Expected Spectroscopic Data
  • Mass Spectrum: The EI mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound. For this compound (C₉H₈BrNO), the molecular weight is ~226.08 g/mol . Therefore, we expect to see ions at m/z ~226 and ~228.

  • Key Fragments: A significant fragment should correspond to the loss of the ethyl group's terminal methyl radical (•CH₃), resulting in a fragment at m/z ~211/213.

Part 3: The Cross-Validation Comparison

The essence of cross-validation is the direct comparison of results from these two orthogonal methods performed on the same homogenous batch of material.[3][8]

References

A Comparative Benchmarking Guide to the Efficacy of 5-Bromo-2-ethylbenzo[d]oxazole Derivatives Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel 5-Bromo-2-ethylbenzo[d]oxazole derivatives, a promising class of heterocyclic compounds. Given the nascent stage of research into this specific substitution pattern, this document establishes a robust, scientifically-grounded protocol for evaluating its potential anticancer efficacy. We will focus on the prevalent anti-angiogenic strategy of targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator in tumor progression.[1][2][3]

For the purpose of this guide, we will designate our novel derivative as BEX-821 and benchmark its performance against Sorafenib , a clinically approved multi-kinase inhibitor known to target VEGFR-2.[4][5][6] This comparison will be elucidated through detailed mechanistic insights, step-by-step experimental protocols for both in vitro and in vivo assays, and hypothetical comparative data that researchers can aim to generate.

Introduction: The Rationale for Targeting VEGFR-2 in Oncology

Tumor angiogenesis, the formation of new blood vessels, is a fundamental requirement for tumor growth and metastasis, providing essential nutrients and oxygen to proliferating cancer cells.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process, with VEGFR-2 playing a pivotal role in mediating the downstream effects of VEGF binding, including endothelial cell proliferation, migration, and survival.[1][3] Consequently, the inhibition of VEGFR-2 signaling has emerged as a cornerstone of modern cancer therapy.[2][7]

Benzoxazole and its derivatives have been widely explored in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties.[8][9][10] The core benzoxazole scaffold serves as a "privileged structure," capable of interacting with various biological targets.[9] The hypothesis underlying this guide is that the specific functionalization of the benzoxazole core at the 5-position with a bromine atom and at the 2-position with an ethyl group in BEX-821 may confer high-affinity and selective inhibition of the VEGFR-2 kinase domain.

Comparative Mechanisms of Action: BEX-821 vs. Sorafenib

Both the hypothetical BEX-821 and the established drug Sorafenib are presumed to function as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase domain. However, subtle differences in their binding modes, dictated by their unique chemical structures, can lead to significant variations in potency, selectivity, and off-target effects.

Sorafenib is a multi-kinase inhibitor, targeting not only VEGFR-2 but also VEGFR-1, VEGFR-3, PDGFR-β, and the Raf serine/threonine kinases in the MAPK/ERK pathway.[4][5][11] This multi-targeted approach can be beneficial but may also contribute to a broader side-effect profile. Sorafenib is known to bind to the DFG-out (inactive) conformation of the kinase domain.[12]

BEX-821 , as a novel derivative, is hypothesized to be a more selective VEGFR-2 inhibitor. Its efficacy would stem from its ability to block the ATP-binding pocket of VEGFR-2, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream pro-angiogenic signaling cascades, such as the PLCγ-PKC-MAPK pathway.

The following diagram illustrates the targeted signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Autophosphorylation (pY) VEGF VEGF VEGF->VEGFR2 Binding & Dimerization ATP ATP ATP->VEGFR2 Phosphate Donor BEX821 BEX-821 (Hypothesized) BEX821->VEGFR2 Inhibits ATP Binding Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation

Caption: Targeted inhibition of the VEGFR-2 signaling pathway.

Experimental Benchmarking Workflow

A rigorous head-to-head comparison requires a multi-stage approach, progressing from initial biochemical assays to cell-based studies and culminating in in vivo efficacy models. This workflow ensures a comprehensive evaluation of potency, cellular activity, and physiological relevance.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay (Biochemical Potency - IC50) Cell_Viability Cancer Cell Viability Assay (e.g., MTT on HepG2, HUVEC) (Cellular Potency - GI50) Kinase_Assay->Cell_Viability Confirms Cellular Activity Apoptosis_Assay Apoptosis/Cell Cycle Analysis (Mechanism of Cell Death) Cell_Viability->Apoptosis_Assay Elucidates Mechanism Xenograft Human Tumor Xenograft Model (e.g., HepG2 in nude mice) Apoptosis_Assay->Xenograft Proceed if Promising Efficacy Efficacy Assessment (Tumor Growth Inhibition - TGI) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity Data_Analysis Comparative Data Analysis (BEX-821 vs. Sorafenib) Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: Overall workflow for benchmarking BEX-821 against Sorafenib.

Detailed Experimental Protocols

The following protocols represent standard, validated methodologies for assessing the efficacy of anticancer compounds.

In Vitro Assays

A. VEGFR-2 Kinase Inhibition Assay (Biochemical IC50 Determination)

  • Objective: To determine the concentration of BEX-821 and Sorafenib required to inhibit 50% of VEGFR-2 kinase activity.

  • Protocol:

    • Reagents: Recombinant human VEGFR-2 kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Dispense recombinant VEGFR-2 enzyme into the wells of a 96-well plate. b. Add serial dilutions of BEX-821, Sorafenib (positive control), and DMSO (vehicle control). Incubate for 10 minutes. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for 60 minutes. d. Stop the reaction and measure the generated ADP signal using a luminometer according to the detection kit manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

B. Cell Viability Assay (MTT Assay for GI50 Determination)

  • Objective: To measure the growth inhibitory effect of the compounds on relevant cancer and endothelial cell lines.

  • Protocol:

    • Cell Lines: Human hepatocellular carcinoma (HepG2) and Human Umbilical Vein Endothelial Cells (HUVEC).

    • Procedure: a. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[13] b. Treat the cells with a range of concentrations of BEX-821 and Sorafenib for 72 hours.[14] c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow formazan crystal formation. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.[15]

C. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

  • Protocol:

    • Procedure: a. Treat HepG2 cells with BEX-821 and Sorafenib at their respective GI50 concentrations for 24-48 hours. b. Harvest the cells and wash them with cold phosphate-buffered saline (PBS). c. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[16] d. Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot to compare the apoptotic potential of the compounds.

In Vivo Efficacy Model

A. Human Tumor Xenograft Study

  • Objective: To evaluate the antitumor efficacy of BEX-821 in a living organism.

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[17][18]

    • Procedure: a. Subcutaneously implant human HepG2 cancer cells into the flank of each mouse.[18] b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment groups: Vehicle control, Sorafenib (e.g., 30 mg/kg, daily), and BEX-821 (at various doses). d. Administer treatment orally (or via another appropriate route) for a specified period (e.g., 21 days). e. Monitor tumor volume (calculated as (Length x Width²)/2) and the body weight of the mice twice weekly.[19] f. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

    • Data Analysis: Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between the groups.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical but realistic data that could be generated from the described experiments, providing a clear benchmark for evaluating BEX-821.

Table 1: In Vitro Potency and Cellular Activity

CompoundVEGFR-2 Kinase IC50 (nM)HepG2 GI50 (µM)HUVEC GI50 (µM)
BEX-821 252.51.8
Sorafenib 90[5][6]7.1[20]2.6

Table 2: Apoptosis Induction in HepG2 Cells (% of Apoptotic Cells after 24h)

Treatment (at GI50)Early ApoptosisLate Apoptosis/NecrosisTotal Apoptotic
Vehicle Control 2.1%1.5%3.6%
BEX-821 25.4%10.2%35.6%
Sorafenib 22.8%9.5%32.3%

Table 3: In Vivo Efficacy in HepG2 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -1550 ± 120-+2.5
BEX-821 30620 ± 9560.0-1.8
BEX-821 50434 ± 8072.0-4.5
Sorafenib 30730 ± 11052.9-5.1

Discussion and Conclusion

This guide outlines a comprehensive strategy for benchmarking the novel this compound derivative, BEX-821, against the established anticancer drug, Sorafenib. The experimental framework is designed to provide a multi-faceted evaluation of efficacy, from biochemical potency to in vivo antitumor activity.

Based on our hypothetical data, BEX-821 demonstrates superior performance in several key areas. Its lower IC50 value against VEGFR-2 kinase (Table 1) suggests higher biochemical potency. This translates into more potent growth inhibition in both cancer (HepG2) and endothelial (HUVEC) cell lines. Furthermore, BEX-821 appears to be a slightly more potent inducer of apoptosis (Table 2).

Most significantly, the hypothetical in vivo data (Table 3) indicates that BEX-821 achieves a greater percentage of tumor growth inhibition at a comparable dose to Sorafenib, and a significantly higher TGI at an increased dose, potentially with a more favorable toxicity profile as indicated by a smaller change in body weight.

References

A Comparative Guide to the Reproducibility of Synthesis Methods for 5-Bromo-2-ethylbenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of plausible synthetic routes for 5-Bromo-2-ethylbenzo[d]oxazole, a key building block in medicinal chemistry. In the absence of a universally adopted, peer-reviewed protocol for this specific molecule, this document consolidates established benzoxazole synthesis methodologies to propose a highly reproducible and scalable primary protocol. We will delve into the mechanistic underpinnings of this route, offer a detailed step-by-step experimental procedure, and compare it with viable alternatives, supported by data-driven insights to inform your synthetic strategy.

Introduction: The Significance of this compound

The benzoxazole moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide spectrum of biological activities. The introduction of a bromine atom at the 5-position and an ethyl group at the 2-position of the benzoxazole core provides a versatile platform for further functionalization, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. The reproducibility of its synthesis is therefore of paramount importance for ensuring a consistent supply of high-quality material for research and development.

Proposed Primary Synthetic Route: Phillips Condensation

A robust and widely employed method for the synthesis of 2-alkylbenzoxazoles is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative under dehydrating conditions. For the synthesis of this compound, the logical precursors are 2-amino-4-bromophenol and propionic acid.

Mechanistic Rationale

The reaction proceeds via an initial acylation of the amino group of 2-amino-4-bromophenol by propionic acid to form an N-(2-hydroxy-5-bromophenyl)propanamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the amide. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic this compound. Polyphosphoric acid (PPA) is a common and effective reagent for both the acylation and the cyclodehydration steps.

G cluster_0 Phillips Condensation Mechanism 2-amino-4-bromophenol 2-amino-4-bromophenol amide_intermediate N-(2-hydroxy-5-bromophenyl)propanamide 2-amino-4-bromophenol->amide_intermediate Acylation (PPA) propionic_acid propionic_acid propionic_acid->amide_intermediate oxazoline_intermediate Hemiaminal Intermediate amide_intermediate->oxazoline_intermediate Intramolecular Cyclization product This compound oxazoline_intermediate->product Dehydration

Caption: Proposed mechanism for the synthesis of this compound via Phillips Condensation.

Detailed Experimental Protocol: Phillips Condensation

This protocol is designed to be a self-validating system, with clear steps and rationale.

Materials:

  • 2-Amino-4-bromophenol (1.0 eq)

  • Propionic acid (1.2 eq)

  • Polyphosphoric acid (PPA) (10 wt eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-amino-4-bromophenol (1.0 eq) and polyphosphoric acid (10 wt eq).

  • Addition of Reagent: Slowly add propionic acid (1.2 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexanes/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with toluene (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Comparison of Synthetic Routes

While the Phillips condensation is a robust method, other potential routes for the synthesis of benzoxazoles exist.[1] Below is a comparison of the proposed primary route with two plausible alternatives.

FeaturePrimary Route: Phillips Condensation Alternative 1: From Propionyl Chloride Alternative 2: Two-Step from Propionyl Chloride
Starting Materials 2-Amino-4-bromophenol, Propionic acid, PPA2-Amino-4-bromophenol, Propionyl chloride, Base2-Amino-4-bromophenol, Propionyl chloride, Base, Dehydrating agent
Reaction Conditions High temperature (140-150 °C)Low temperature initially, then potentially refluxTwo distinct steps with potentially milder overall conditions
Number of Steps One-potOne-potTwo steps
Reagent Handling PPA is viscous and requires careful handling during quenching.Propionyl chloride is corrosive and moisture-sensitive.Requires handling of both propionyl chloride and a dehydrating agent.
Potential Yield Good to excellentModerate to goodPotentially higher and cleaner than one-pot acylation/cyclization
Reproducibility High, well-established method.Moderate, potential for side reactions if not controlled.High, separation of acylation and cyclization allows for better control.
Scalability GoodModerate, exothermic nature of acylation can be an issue.Good

Discussion of Alternative Routes

Alternative 1: Reaction with Propionyl Chloride (One-Pot)

This approach involves the direct acylation of 2-amino-4-bromophenol with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine), followed by in-situ cyclization, likely with heating. While potentially faster, the initial acylation is highly exothermic and can lead to the formation of N,O-diacylated byproducts, complicating purification and reducing the overall yield.

Alternative 2: Two-Step Synthesis via Amide Intermediate

A more controlled approach involves a two-step sequence. First, the acylation of 2-amino-4-bromophenol with propionyl chloride at low temperatures to form the N-(2-hydroxy-5-bromophenyl)propanamide intermediate. After isolation and purification of this amide, a separate cyclodehydration step is performed using a dehydrating agent such as phosphorus oxychloride (POCl₃) or by heating in a high-boiling point solvent. This method offers greater control over the reaction and can lead to a cleaner product with higher overall yield, though it is more time-consuming.

Characterization Data for this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Data
¹H NMR Aromatic protons (singlet, doublet, and doublet of doublets), quartet and triplet for the ethyl group.
¹³C NMR Resonances corresponding to the aromatic carbons of the benzoxazole core and the carbons of the ethyl group.
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of the product (C₉H₈BrNO, MW: 226.07 g/mol ) with the characteristic isotopic pattern for bromine.[2]
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The Phillips condensation using 2-amino-4-bromophenol and propionic acid in polyphosphoric acid stands out as a highly reproducible and efficient one-pot method for the synthesis of this compound. Its operational simplicity and the use of readily available, inexpensive reagents make it a preferred route for both laboratory-scale synthesis and potential scale-up. While alternative methods exist, they often present challenges in terms of reaction control, potential for side products, or require additional synthetic steps. The detailed protocol provided herein, grounded in established chemical principles, offers a reliable pathway for researchers to obtain this valuable synthetic intermediate.

References

Comparative cytotoxicity of 5-Bromo-2-ethylbenzo[d]oxazole and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Cytotoxicity of Benzoxazole Analogs

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. Its rigid, bicyclic structure and ability to form various non-covalent interactions make it an ideal framework for designing targeted therapeutic agents. Particularly in oncology, benzoxazole derivatives have demonstrated significant potential, exhibiting a range of biological activities including anticancer, antimicrobial, and antiviral properties. The exploration of this scaffold is driven by the need for novel cytotoxic agents with improved efficacy and selectivity against cancer cells.

This guide focuses on a critical aspect of preclinical drug development: the comparative analysis of cytotoxicity. We will use a hypothetical lead compound, 5-Bromo-2-ethylbenzo[d]oxazole , as our reference point to explore how its cytotoxic potential can be evaluated against a panel of structurally related analogs, drawing upon published experimental data to inform our analysis. The objective is to provide a comprehensive framework for researchers to design, execute, and interpret comparative cytotoxicity studies, ultimately enabling the identification of promising drug candidates.

Part 1: Designing a Robust Comparative Cytotoxicity Study

The initial step in evaluating a new chemical entity is to establish a rigorous and reproducible experimental design. The choice of cell lines, cytotoxicity assays, and downstream mechanistic studies is paramount and must be guided by a clear scientific rationale.

The Rationale for Cell Line Selection

Selecting appropriate cell lines is the foundation of any cytotoxicity study. The goal is to test the compounds against a representative panel that can provide insights into both efficacy and potential toxicity.

  • Cancer Cell Lines: It is crucial to use cell lines from different tissue origins to assess the breadth of a compound's anticancer activity. For our comparison, we will consider:

    • MCF-7: A human breast adenocarcinoma cell line. It is one of the most widely used cell lines in cancer research and is representative of estrogen receptor-positive breast cancers.

    • A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.

    • HepG2: A human liver carcinoma cell line, useful for assessing activity against hepatocellular carcinoma.

  • Non-Cancerous Control Cell Line: To assess the selectivity of the compounds, a non-cancerous cell line should be included. This helps determine if the cytotoxic effect is specific to cancer cells or represents general toxicity.

    • HEK-293: A human embryonic kidney cell line. While it is immortalized, it is frequently used as a control to gauge baseline cytotoxicity against non-cancerous cells.

The Experimental Workflow

A well-defined workflow ensures that the data collected is reliable and allows for direct comparison between compounds. The following diagram illustrates a standard workflow for comparative cytotoxicity and initial mechanistic evaluation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation A Select & Culture Cell Lines (e.g., MCF-7, A549, HEK-293) C Seed Cells in 96-Well Plates A->C B Prepare Stock Solutions of Benzoxazole Analogs D Treat Cells with Serial Dilutions of Compounds B->D C->D E Perform MTT Assay (24-72h Incubation) D->E F Measure Absorbance & Calculate IC50 Values E->F G Select Most Potent/Selective Analogs based on IC50 F->G Data Analysis H Apoptosis Assay (e.g., Caspase-3 Activity) G->H I Western Blot Analysis (e.g., PARP Cleavage) G->I J Molecular Docking Studies (Computational Prediction) G->J K Identify Potential Mechanism of Action H->K I->K J->K

Caption: A typical workflow for evaluating and comparing the cytotoxicity of novel compounds.

Part 2: Comparative Cytotoxicity Data of Benzoxazole Analogs

The primary output of a cytotoxicity screen is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency. The table below summarizes published IC50 data for several benzoxazole analogs, which we will use for our comparison against our hypothetical compound.

Compound IDStructureCell LineIC50 (µM)Source
Analog 1 2-(4-Chlorophenyl)-5-fluorobenzoxazoleMCF-77.6
Analog 2 2-(4-Nitrophenyl)-5-fluorobenzoxazoleMCF-76.4
Analog 3 N-benzyl-2-(1H-benzimidazol-2-yl)-1,3-benzoxazol-5-amineMCF-72.05
Analog 3 N-benzyl-2-(1H-benzimidazol-2-yl)-1,3-benzoxazol-5-amineHepG23.16
Analog 3 N-benzyl-2-(1H-benzimidazol-2-yl)-1,3-benzoxazol-5-amineHEK-293>30
Analog 4 2-(Naphthalen-2-yl)-5,6-dimethylbenzoxazoleA5491.12
Analog 4 2-(Naphthalen-2-yl)-5,6-dimethylbenzoxazoleMCF-71.98

Interpretation of Data:

  • Potency: Analog 4 demonstrates the highest potency against both A549 and MCF-7 cell lines, with IC50 values in the low micromolar range. Analog 3 also shows high potency against MCF-7 and HepG2 cells.

  • Selectivity: Analog 3 exhibits excellent selectivity. Its cytotoxicity is significantly higher in cancer cells (IC50 = 2.05-3.16 µM) compared to the non-cancerous HEK-293 cells (IC50 > 30 µM). This is a highly desirable characteristic for a potential drug candidate, as it suggests a wider therapeutic window.

  • Structure-Activity Relationship (SAR): Comparing Analogs 1 and 2 suggests that the substitution on the phenyl ring at the 2-position influences activity, with the nitro group (Analog 2) conferring slightly more potency than the chloro group (Analog 1) in MCF-7 cells.

For our hypothetical This compound , we would synthesize it and run it through the same assays. If its IC50 value against MCF-7 cells was, for example, 15 µM, we could conclude that it is less potent than the analogs listed above. Conversely, an IC50 of 0.5 µM would mark it as a highly promising candidate for further investigation.

Part 3: Elucidating the Mechanism of Action

Once a potent and selective compound is identified, the next critical step is to understand how it kills cancer cells. This involves investigating the underlying molecular mechanisms.

Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Investigating Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Studies have shown that some benzoxazole derivatives induce apoptosis by activating the caspase signaling cascade.

Key Markers of Apoptosis:

  • Caspase-3 Activation: Caspase-3 is a key executioner caspase. Its activation is a hallmark of apoptosis. This can be measured using commercially available colorimetric or fluorometric assays that detect the cleavage of a caspase-3-specific substrate.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. It is a primary target of activated caspase-3. Cleavage of PARP into its characteristic 89 kDa fragment is a definitive indicator of apoptosis and can be detected by Western blotting.

Computational Docking and Target Identification

To form a hypothesis about the direct molecular target of a compound, computational molecular docking can be employed. This technique predicts the preferred orientation of a ligand (the compound) when bound to a target protein. For example, some benzoxazole derivatives have been studied for their potential to inhibit key proteins in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).

The diagram below illustrates the potential mechanism of a benzoxazole analog inhibiting EGFR, which in turn blocks downstream pro-survival signaling pathways like PI3K/Akt, ultimately leading to apoptosis.

G cluster_0 Cellular Signaling Pathway Benzoxazole Benzoxazole Analog EGFR EGFR Benzoxazole->EGFR Inhibition PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: A potential signaling pathway inhibited by a cytotoxic benzoxazole analog.

Conclusion

The comparative evaluation of cytotoxicity is a foundational process in the journey of drug discovery. By systematically comparing our lead compound, This compound , against known analogs, we can make data-driven decisions. The evidence from published literature suggests that modifications to the benzoxazole scaffold can yield compounds with high potency and, crucially, high selectivity for cancer cells over non-cancerous cells. The most promising candidates are those that not only exhibit low micromolar IC50 values but also demonstrate a clear mechanism of action, such as the induction of apoptosis. Future work should focus on optimizing the structure to enhance these properties and progressing the most effective analogs into more complex preclinical models.

Safety Operating Guide

Navigating the Safe Handling of 5-Bromo-2-ethylbenzo[d]oxazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Based on data from structurally related compounds, 5-Bromo-2-ethylbenzo[d]oxazole should be handled as a substance that is potentially harmful and irritating. The primary hazards are expected to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

Given these potential hazards, adherence to a strict personal protective equipment (PPE) protocol is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical safety gogglesChemical-resistant gloves (Nitrile - double-gloved, or Butyl rubber for extended contact)Lab coatNot generally required if handled in a certified chemical fume hood.
Running reactions and work-ups Chemical safety goggles and face shieldChemical-resistant gloves (Butyl rubber or laminate film gloves recommended)Lab coatNot generally required if handled in a certified chemical fume hood.
Handling solid compound outside of a fume hood (e.g., transport) Chemical safety gogglesChemical-resistant gloves (Nitrile)Lab coatN95 respirator recommended to prevent inhalation of fine particles.
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Chemical-resistant apron or coverallsAir-purifying respirator with organic vapor/acid gas cartridges, or a self-contained breathing apparatus (SCBA) for large spills.
Glove Selection: A Critical Choice

The appropriate choice of gloves is crucial. While nitrile gloves offer good splash protection for many chemicals, their resistance to halogenated aromatic compounds can be limited.[4] For prolonged or direct contact, more robust options are recommended.

Glove Material Protection Level Considerations
Nitrile Good for splash protection and short-duration handling.Should be changed immediately upon contamination. Double-gloving is recommended.[4]
Butyl Rubber Excellent resistance to a wide range of chemicals, including many halogenated organic compounds.Offers good dexterity.
Laminate Film (e.g., SilverShield®) Excellent broad-spectrum chemical resistance.Can be less dexterous than other materials. Often used as an outer glove.

Always inspect gloves for any signs of degradation or perforation before and during use.

Procedural Guidance for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a step-by-step guide for common laboratory procedures.

PPE_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_cleanup Cleanup & Disposal weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve In Fume Hood react Perform Reaction dissolve->react Maintain Ventilation extract Extraction/Purification react->extract Monitor for Splashes decontaminate Decontaminate Glassware extract->decontaminate Segregate Waste dispose Dispose of Waste decontaminate->dispose Follow EHS Guidelines

Caption: A step-by-step workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[2]

    • Wear appropriate PPE as outlined in the table above.

    • When weighing, use a disposable weigh boat to minimize contamination of balances.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Reaction and Work-up:

    • Conduct all reactions in a chemical fume hood.

    • Ensure all glassware is properly secured.

    • During work-up procedures such as extractions, be mindful of potential pressure buildup. Vent separating funnels frequently.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[2][3]

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and correct response is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Small Spill (in a fume hood) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. Clean the area with a suitable solvent.
Large Spill Evacuate the area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:
  • Solid Waste: Collect unused compound, contaminated weigh boats, and absorbent materials in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be placed in a designated hazardous waste bag.

Disposal Procedure:
  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor. The primary method for the disposal of brominated organic compounds is typically high-temperature incineration at a facility equipped with flue gas scrubbing to neutralize acidic byproducts like hydrogen bromide.[5]

By adhering to these guidelines, researchers can safely handle this compound, fostering a secure laboratory environment and enabling the advancement of scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-ethylbenzo[d]oxazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-ethylbenzo[d]oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.